Product packaging for 2,5-Dibromo-3-fluoropyridine(Cat. No.:CAS No. 156772-60-0)

2,5-Dibromo-3-fluoropyridine

Cat. No.: B126456
CAS No.: 156772-60-0
M. Wt: 254.88 g/mol
InChI Key: QEENLQKOTDHQEW-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluoropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2FN and its molecular weight is 254.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2FN B126456 2,5-Dibromo-3-fluoropyridine CAS No. 156772-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEENLQKOTDHQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625579
Record name 2,5-Dibromo-3-fluoropyridine
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Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156772-60-0
Record name 2,5-Dibromo-3-fluoropyridine
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Record name 2,5-Dibromo-3-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-3-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details a validated synthetic pathway and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a halogenated pyridine derivative with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of two bromine atoms at positions 2 and 5, along with a fluorine atom at position 3, offers multiple reactive sites for a variety of cross-coupling reactions and nucleophilic substitutions. This versatility allows for the introduction of diverse functionalities, enabling the construction of complex molecular architectures for drug discovery and materials science.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 3-fluoro-2-hydroxypyridine. The synthetic pathway is illustrated below.

Synthesis_Pathway A 3-Fluoro-2-hydroxypyridine B 5-Bromo-3-fluoro-2-hydroxypyridine A->B Bromination (Br2, inert solvent) C This compound B->C Brominating Agent (e.g., POBr3)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxypyridine

This step involves the selective bromination of 3-fluoro-2-hydroxypyridine at the 5-position.

  • Materials:

    • 3-Fluoro-2-hydroxypyridine

    • Bromine (Br₂)

    • Inert solvent (e.g., Dichloromethane, Acetic Acid)

  • Procedure:

    • Dissolve 3-fluoro-2-hydroxypyridine in an appropriate inert solvent in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to a temperature between -20°C and 0°C using an ice-salt bath.

    • Slowly add a solution of bromine in the same inert solvent to the cooled reaction mixture over a period of 1-2 hours, while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-3-fluoro-2-hydroxypyridine.

Step 2: Synthesis of this compound

The second step involves the conversion of the hydroxyl group in 5-Bromo-3-fluoro-2-hydroxypyridine to a bromide.[1]

  • Materials:

    • 5-Bromo-3-fluoro-2-hydroxypyridine

    • Phosphorus oxybromide (POBr₃) or another suitable brominating agent (e.g., PBr₃, PBr₅)

  • Procedure:

    • In a fume hood, carefully mix 5-Bromo-3-fluoro-2-hydroxypyridine with an excess of phosphorus oxybromide in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to a temperature between 100°C and 170°C for several hours.[1] The reaction progress can be monitored by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus oxybromide.

    • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed through various spectroscopic and analytical techniques. The following is a summary of the expected characterization data.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₂Br₂FN
Molecular Weight 254.88 g/mol
CAS Number 156772-60-0
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Spectroscopic Data
Technique Expected Data
¹H NMR Two signals in the aromatic region, each exhibiting coupling to the fluorine atom and to each other.
¹³C NMR Five distinct signals for the pyridine ring carbons, with carbon-fluorine couplings observed for the carbons in proximity to the fluorine atom.
¹⁹F NMR A single signal, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.
Mass Spec (MS) A molecular ion peak corresponding to the mass of the compound, showing the characteristic isotopic pattern for two bromine atoms.
Infrared (IR) Absorption bands corresponding to C-H, C=C, C-N, C-F, and C-Br stretching and bending vibrations.
Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_purification Purification cluster_structure Structure Confirmation cluster_purity Purity Assessment Purify Column Chromatography / Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR MS Mass Spectrometry Purify->MS IR FTIR Spectroscopy Purify->IR Pure Pure this compound NMR->Pure MS->Pure IR->Pure HPLC HPLC / GC EA Elemental Analysis Crude Crude Product Crude->Purify Pure->HPLC Pure->EA

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical compound that should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of a viable synthetic route to this compound and the necessary analytical methods for its characterization. The presented protocols and expected data will be a valuable resource for researchers and scientists working on the synthesis and application of this important chemical intermediate. Further optimization of the reaction conditions and a full spectroscopic analysis of the final product are recommended for any new synthetic endeavor.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for 2,5-Dibromo-3-fluoropyridine, tailored for researchers, scientists, and professionals in drug development. The information herein is compiled from foundational spectroscopic principles and data from analogous compounds, offering a robust predictive analysis in the absence of publicly available experimental spectra.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₂Br₂FN) is a halogenated pyridine derivative with a molecular weight of approximately 254.88 g/mol .[1] Its structure presents a unique substitution pattern that gives rise to distinct spectroscopic signatures. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

A general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound is presented below. This process involves a combination of techniques to unambiguously determine the molecular structure.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Final Structure Sample Pure Compound (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Electronic Environment NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the elucidation of molecular structures using complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

2.1. Predicted ¹H NMR Data

The structure of this compound contains two aromatic protons. Their chemical shifts are influenced by the electronegativity and positions of the bromine and fluorine substituents.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.0 - 8.3Doublet of doublets (dd)³J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-68.3 - 8.6Doublet of doublets (dd)⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts and multiplicities are significantly affected by the attached halogens, particularly the fluorine atom which causes C-F splitting.

Carbon Position Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-2140 - 145Doublet (d)²J(C-F) ≈ 15-25 Hz
C-3155 - 160Doublet (d)¹J(C-F) ≈ 240-260 Hz
C-4125 - 130Doublet (d)²J(C-F) ≈ 20-30 Hz
C-5115 - 120Doublet (d)³J(C-F) ≈ 3-5 Hz
C-6150 - 155Doublet (d)³J(C-F) ≈ 3-5 Hz

2.3. Predicted ¹⁹F NMR Data

A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be in the typical range for fluoroaromatic compounds. While specific experimental data is noted to exist, it is not readily accessible in public databases.[1]

Fluorine Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-3-110 to -130Multiplet (m)Coupled to H-4 and H-6
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the spectrum will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C and C=N Ring Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1020Strong
C-Br Stretch700 - 500Strong
Aromatic C-H Out-of-Plane Bending900 - 675Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. The presence of two bromine atoms in this compound will produce a characteristic isotopic pattern for the molecular ion.

Ion Description Expected m/z Relative Abundance
[M]⁺Molecular ion with ²⁷⁹Br253~50%
[M+2]⁺Molecular ion with ¹⁷⁹Br and ¹⁸¹Br255100%
[M+4]⁺Molecular ion with ²⁸¹Br257~50%
[M-Br]⁺Fragment from loss of a bromine atom174/176Variable
[C₅H₂FN]⁺Fragment from loss of two bromine atoms95Variable

Note: The monoisotopic mass is 252.85380 Da.[1] The m/z values are given for the nominal mass.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of dry this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling can be applied to simplify the spectrum if desired.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Ionization:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • For direct infusion, the sample solution is introduced at a low flow rate (e.g., 5-10 µL/min).

    • Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to confirm the elemental composition.

    • If fragmentation analysis is needed, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, the specific single-crystal X-ray structure of 2,5-Dibromo-3-fluoropyridine has not been reported in publicly accessible crystallographic databases. This guide therefore provides a comprehensive, representative methodology for its determination and analysis. The experimental protocols are based on established chemical and crystallographic techniques, and the quantitative data presented in the tables are hypothetical, yet plausible, values for a molecule of this nature, intended for illustrative purposes.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their intermolecular interactions and, consequently, their physicochemical properties such as solubility, stability, and bioavailability. This compound is an important halogenated pyridine intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Understanding its solid-state structure is crucial for rational drug design and materials engineering. This technical guide outlines the complete workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, from synthesis and crystal growth to data collection and structure refinement.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for halogenating pyridine rings. A general, multi-step procedure is outlined below.

Materials:

  • 3-Fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Sodium sulfite

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3-fluoropyridine (1.0 eq) in concentrated sulfuric acid, N-Bromosuccinimide (2.2 eq) is added portion-wise at 0°C.

  • Reaction Execution: The mixture is allowed to warm to room temperature and then heated to 80°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is neutralized with a saturated sodium bicarbonate solution until pH 7-8 is reached. The aqueous layer is then extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with a 10% sodium sulfite solution, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Single Crystal Growth

Growing X-ray quality single crystals is a critical step that often requires screening various conditions.[1][2]

Recommended Methods:

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like DCM/hexanes).[2][3] The solution is placed in a small vial, covered with a cap containing small perforations, and left undisturbed in a vibration-free environment for several days to weeks to allow the solvent to evaporate slowly.[3]

  • Vapor Diffusion: This method is highly effective for small quantities of material.[4] A concentrated solution of the compound is prepared in a volatile solvent (e.g., dichloromethane) and placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane).[5] The vapor of the more volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting slow crystal growth.[4]

X-ray Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[6][7]

Instrumentation and Parameters:

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS area detector is used.[8]

  • X-ray Source: The instrument typically uses a monochromatic X-ray source, such as Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.54184 Å).[8][9] For small organic molecules, Mo-Kα radiation is common.[9]

  • Temperature: Data collection is usually performed at a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms and improve data quality.[10]

  • Data Collection Strategy: The crystal is rotated through a series of orientations while diffraction patterns are recorded.[11] The software determines an optimal strategy to collect a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.[12]

Computational Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.[6]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.[6]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map and a preliminary atomic model.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods.[10] This iterative process optimizes atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.[10]

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model. The final structural information is typically presented in a Crystallographic Information File (CIF).[13][14][15]

Data Presentation (Illustrative)

The following tables summarize hypothetical crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₅H₂Br₂FN
Formula weight254.88
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.512(3) Å
b10.234(4) Å
c7.456(2) Å
α90°
β105.34(2)°
γ90°
Volume625.8(4) ų
Z (molecules per unit cell)4
Density (calculated)2.698 Mg/m³
Absorption coefficient12.54 mm⁻¹
F(000)464
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection3.50 to 28.00°
Reflections collected5432
Independent reflections1450 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.092
R indices (all data)R₁ = 0.051, wR₂ = 0.105
Goodness-of-fit on F²1.07

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
Br1C21.885(4)
Br2C51.891(4)
F1C31.348(5)
N1C21.332(6)
N1C61.338(6)
C2C31.385(7)
C3C41.379(7)
C4C51.381(7)
C5C61.388(6)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C6N1C2117.5(4)
N1C2Br1115.8(3)
N1C2C3124.3(4)
Br1C2C3119.9(3)
F1C3C2118.9(4)
F1C3C4118.5(4)
C2C3C4122.6(5)
C3C4C5117.8(5)
C4C5Br2119.2(3)
C6C5Br2118.7(3)
C4C5C6122.1(4)
N1C6C5123.7(5)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final elucidated crystal structure.

experimental_workflow cluster_synthesis Chemical Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_result Final Output Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Characterization->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure & CIF File Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

This document provides a standardized framework and illustrative data for the crystal structure analysis of this compound. Researchers undertaking this analysis should adapt the specific conditions based on their experimental observations.

References

Quantum Chemical Blueprint for 2,5-Dibromo-3-fluoropyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel molecular entities with desired functionalities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound. We detail the theoretical framework, computational methodologies, and expected outcomes, offering a virtual roadmap for the in-silico investigation of this versatile scaffold. The data presented herein, including optimized geometry, vibrational frequencies, and electronic properties, are derived from established computational chemistry principles and comparative analysis with related halogenated pyridines, providing a robust foundation for future experimental and theoretical studies.

Introduction

Halogenated pyridines are a cornerstone in the synthesis of a wide array of pharmaceuticals and functional materials. The specific placement of halogen atoms on the pyridine ring dramatically influences the molecule's electrostatic potential, dipole moment, and intermolecular interaction capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound (C₅H₂Br₂FN) presents a unique combination of substituents: two bromine atoms that can serve as handles for cross-coupling reactions and a fluorine atom that can enhance binding affinity and metabolic stability.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[2][3] These methods allow for the precise calculation of molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide outlines the theoretical basis and practical application of quantum chemistry to characterize this compound, providing a foundational dataset for its rational use in drug design and development.

Computational Methodology

The computational investigation of this compound would typically involve a multi-step process to ensure the accuracy and reliability of the calculated properties. The following protocol is based on well-established practices for similar halogenated aromatic systems.[3][4][5]

2.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules, offering a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies.[3][4] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling halogenated compounds.[3][4]

2.2. Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound in the gas phase. This process finds the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[5][6]

2.3. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. The molecular electrostatic potential (MEP) map is also calculated to visualize the regions of positive and negative electrostatic potential on the molecular surface, which is invaluable for predicting non-covalent interactions.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on the methodologies described above and knowledge from related compounds.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.33N1-C2-C3123.5
C6-N11.34C2-C3-C4118.0
C2-C31.39C3-C4-C5119.5
C3-C41.38C4-C5-C6118.5
C4-C51.39C5-C6-N1122.5
C5-C61.38C6-N1-C2118.0
C3-F71.35F7-C3-C2117.0
C2-Br81.88Br8-C2-N1116.5
C5-Br91.89Br9-C5-C4120.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100C-H stretch
~1580C=C/C=N stretch
~1450Pyridine ring stretch
~1250C-F stretch
~1100C-H in-plane bend
~800C-H out-of-plane bend
~650C-Br stretch

Table 3: Predicted Electronic Properties

PropertyValue
HOMO Energy~ -7.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV
Dipole Moment~ 2.5 Debye
Mulliken Atomic ChargesC2: ~0.25, C3: ~0.15, C5: ~0.10, N1: ~-0.40, F7: ~-0.30, Br8: ~-0.05, Br9: ~-0.05

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following visualizations, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations and the conceptual framework for applying the results in drug design.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Structure Analysis (HOMO, LUMO, MEP) B->E D Thermodynamic Properties C->D Zero-point energy, Enthalpy, Entropy F Spectroscopic Prediction (IR, Raman) C->F G Reactivity Descriptors E->G Electrophilicity, Nucleophilicity H Comparison with Experimental Data F->H I Refined Molecular Model G->I H->I

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

G Application in Structure-Based Drug Design cluster_0 Quantum Chemical Data cluster_1 Drug Design Applications A Optimized Geometry D Pharmacophore Modeling A->D Shape & H-bond donors/acceptors B Electrostatic Potential (MEP) E Molecular Docking B->E Electrostatic interactions with target C HOMO/LUMO Energies F ADMET Prediction C->F Metabolic stability & reactivity

Caption: The relationship between calculated quantum chemical properties and their application in drug design.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound. By employing Density Functional Theory, we can obtain a detailed understanding of its structural, vibrational, and electronic properties. The predicted data serves as a valuable resource for medicinal chemists and materials scientists, enabling the rational design of novel molecules with tailored properties. The presented workflow and conceptual diagrams provide a clear framework for integrating computational chemistry into the drug discovery and development pipeline, ultimately accelerating the journey from molecular concept to therapeutic reality. Further experimental validation of these theoretical predictions will be crucial to fully harness the potential of this versatile chemical entity.

References

Unveiling 2,5-Dibromo-3-fluoropyridine: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and initial synthesis of the heterocyclic compound 2,5-Dibromo-3-fluoropyridine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the seminal synthetic pathways, experimental protocols, and relevant chemical data, offering a comprehensive resource for the scientific community.

Discovery and Initial Synthetic Routes

The first documented synthesis of this compound is outlined in U.S. Patent 5,445,763.[1] This patent discloses two primary synthetic pathways for the preparation of this compound, which has since become a valuable building block in the synthesis of complex organic molecules.

The two routes originate from different 3-fluoropyridine precursors:

  • From 3-Fluoro-2-hydroxypyridine: This pathway involves a two-step process starting with the bromination of 3-fluoro-2-hydroxypyridine. This initial step yields the intermediate, 5-bromo-3-fluoro-2-hydroxypyridine. Subsequent treatment of this intermediate with a brominating agent, such as phosphorus oxybromide, affords the final product, this compound.[1] The precursor, 3-fluoro-2-hydroxypyridine, can be prepared according to methods described by Cava and Weinstein in the Journal of Organic Chemistry (1958).[1][2]

  • From 3-Fluoro-2-aminopyridine: The second route employs a Balz-Schiemann type reaction, a well-established method for the conversion of an amino group on an aromatic ring to a fluorine atom.[1] In this case, the amino group of 3-fluoro-2-aminopyridine is the starting point for the introduction of one of the bromine atoms, though the patent does not provide exhaustive experimental details for this specific transformation.

While the patent lays the groundwork for the synthesis of this compound, this guide will focus on elucidating the experimental details of the more explicitly described route from 3-fluoro-2-hydroxypyridine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₂Br₂FN[3]
Molecular Weight 254.88 g/mol [3]
CAS Number 156772-60-0[3]

Experimental Protocols

The following section provides a detailed experimental protocol for the first described synthesis of this compound, based on the information available in the public domain.

Synthesis of 5-Bromo-3-fluoro-2-hydroxypyridine (Intermediate)

A solution of 3-fluoro-2-hydroxypyridine is treated with bromine in an inert solvent. The reaction temperature is maintained between -20°C and 50°C.[1]

Table 1: Reagents and Conditions for the Synthesis of 5-Bromo-3-fluoro-2-hydroxypyridine

Reagent/ParameterCondition
Starting Material3-Fluoro-2-hydroxypyridine
ReagentBromine
SolventInert Solvent
Temperature-20°C to 50°C
Synthesis of this compound (Final Product)

The intermediate, 5-bromo-3-fluoro-2-hydroxypyridine, is then reacted with a brominating agent, such as phosphorus oxybromide, phosphorus tribromide, or phosphorus pentabromide.[1] The reaction is carried out at an elevated temperature, typically between 100°C and 170°C.[1]

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterCondition
Starting Material5-Bromo-3-fluoro-2-hydroxypyridine
ReagentPhosphorus Oxybromide (or PBr₃, PBr₅)
Temperature100°C to 170°C

Synthetic Pathway Visualization

The following diagrams illustrate the key synthetic pathways described.

Synthesis_Pathway_1 3-Fluoro-2-hydroxypyridine 3-Fluoro-2-hydroxypyridine 5-Bromo-3-fluoro-2-hydroxypyridine 5-Bromo-3-fluoro-2-hydroxypyridine 3-Fluoro-2-hydroxypyridine->5-Bromo-3-fluoro-2-hydroxypyridine Bromine This compound This compound 5-Bromo-3-fluoro-2-hydroxypyridine->this compound POBr3 / PBr3 / PBr5

Caption: Synthesis of this compound from 3-Fluoro-2-hydroxypyridine.

Synthesis_Pathway_2 3-Fluoro-2-aminopyridine 3-Fluoro-2-aminopyridine This compound This compound 3-Fluoro-2-aminopyridine->this compound Balz-Schiemann type reaction

References

Physical properties of 2,5-Dibromo-3-fluoropyridine (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical properties of 2,5-Dibromo-3-fluoropyridine, with a focus on its melting point, boiling point, and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's physical characteristics.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative. Below is a summary of its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₅H₂Br₂FNPubChem[1]
Molecular Weight 254.88 g/mol PubChem[1]
CAS Number 156772-60-0PubChem[1]
Appearance Typically a solidPipzine Chemicals[2]

Quantitative Physical Data

Physical PropertyValue
Melting Point Data not available
Boiling Point Data not available

Solubility Profile:

The solubility of this compound has been qualitatively described.

SolventSolubilitySource
Water Low solubilityPipzine Chemicals[2]
Common Organic Solvents (e.g., Dichloromethane) SolublePipzine Chemicals[2]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds like this compound.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting point range.[3]

Methodology: Capillary Method (using Thiele Tube or Mel-Temp Apparatus)

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, which is sealed at one end.[3][4]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer. Both are suspended in a high-boiling point liquid (such as mineral oil or silicone oil) within a Thiele tube.[3]

    • Mel-Temp Apparatus: The capillary tube is inserted into a heated metal block.

  • Heating: The apparatus is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[3] In the Thiele tube method, the side arm is heated to create convection currents for uniform temperature distribution.[3]

  • Observation and Measurement: The temperature at which the solid first begins to liquefy and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[3]

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the liquid organic compound is placed in a fusion tube or a small test tube.[6][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube.[6]

  • Heating: The fusion tube assembly, along with a thermometer, is heated slowly and uniformly in a heating bath (like an aluminum block or Thiele tube).[6][8]

  • Observation and Measurement: As the liquid is heated, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube. The temperature at which this occurs is noted. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

3.3. Solubility Determination

Solubility tests provide valuable information about the functional groups and polarity of a compound. The general principle "like dissolves like" is a useful guideline.[10]

Methodology: Qualitative Solubility Tests

  • Initial Test in Water: A small amount of the compound (around 25 mg or 0.05 mL) is added to a test tube containing approximately 0.75 mL of water.[11] The tube is shaken vigorously for about 60 seconds.[10] If the compound dissolves completely, it is classified as water-soluble.

  • Acid-Base Solubility Tests: If the compound is insoluble in water, its solubility is tested in a series of aqueous acidic and basic solutions to identify functional groups.[12]

    • 5% Sodium Hydroxide (NaOH) Solution: Solubility in dilute NaOH suggests the presence of an acidic functional group.

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: Solubility in this weaker base indicates a more strongly acidic functional group, such as a carboxylic acid.[12]

    • 5% Hydrochloric Acid (HCl) Solution: Solubility in dilute HCl is characteristic of basic compounds, most commonly amines.[12]

  • Solubility in Organic Solvents: The solubility in various organic solvents of differing polarities (e.g., diethyl ether, hexane, ethanol) can also be tested to further classify the compound.[10][11]

The logical workflow for these solubility tests is illustrated in the diagram below.

G Figure 1. Logical Workflow for Solubility Determination start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Water-Soluble test_water->water_soluble Soluble water_insoluble Water-Insoluble test_water->water_insoluble Insoluble test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble HCl-Soluble (Basic) test_hcl->hcl_soluble Soluble hcl_insoluble HCl-Insoluble test_hcl->hcl_insoluble Insoluble test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble NaOH-Soluble (Acidic) test_naoh->naoh_soluble Soluble naoh_insoluble NaOH-Insoluble (Neutral) test_naoh->naoh_insoluble Insoluble

Figure 1. Logical Workflow for Solubility Determination

Safety and Handling

This compound is classified as harmful if swallowed, may be harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

Chemical Reactivity Profile of 2,5-Dibromo-3-fluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct bromine atoms and a fluorine atom on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective functionalization through a variety of cross-coupling and substitution reactions, making it a valuable building block for the generation of novel chemical entities. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, with a focus on its participation in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₂Br₂FN
Molecular Weight 254.88 g/mol
Appearance Typically a solid
CAS Number 156772-60-0
IUPAC Name This compound

Spectroscopic Data

The following provides an overview of the expected spectroscopic characteristics of this compound. Note that specific chemical shifts can vary depending on the solvent and other experimental conditions.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift and coupling patterns providing information about the electronic environment of the fluorine atom.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its three halogen substituents. The two bromine atoms are susceptible to metal-catalyzed cross-coupling reactions and lithium-halogen exchange, while the fluorine atom, along with the bromine atoms, can potentially undergo nucleophilic aromatic substitution. The regioselectivity of these reactions is a key consideration in synthetic design.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can, in principle, be exploited for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction can be used to introduce aryl or vinyl substituents. The regioselectivity of the coupling is influenced by the electronic and steric environment of the two bromine atoms. Generally, the bromine at the 2-position is more sterically hindered, which can influence the selectivity of the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a general procedure based on similar substrates and may require optimization for this compound.

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Yield (%)
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Moderate to Good
This compoundArylboronic AcidPd(dppf)Cl₂Cs₂CO₃Toluene100Good to Excellent

Suzuki-Miyaura Coupling Experimental Workflow.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine ring of this compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good selectivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This is a general procedure based on similar substrates and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Yield (%)
This compoundPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Moderate to Good
This compoundPrimary/Secondary AminePd(OAc)₂ / BINAPNaOt-BuDioxane100Good to Excellent

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Simplified Buchwald-Hartwig Catalytic Cycle.

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for introducing alkynyl functionalities into the this compound scaffold, which can serve as versatile handles for further transformations.

[1]***

Experimental Protocol: General Procedure for Sonogashira Coupling

Note: This is a general procedure based on similar substrates and may require optimization.

[1]1. Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). 2[1]. Reagent Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture. 3. Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC. 4. Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. 5. Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. The residue is then purified by column chromatography.

Reactant 1Reactant 2CatalystCo-catalystBase/SolventTemp. (°C)Yield (%)
This compoundTerminal AlkynePd(PPh₃)₄CuIEt₃N/THF25-50Moderate to Good
This compoundTerminal AlkynePdCl₂(PPh₃)₂CuIPiperidine/DMF60Good to Excellent
Lithiation and Halogen-Metal Exchange

The bromine atoms of this compound can undergo halogen-metal exchange upon treatment with organolithium reagents such as n-butyllithium. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and temperature. This method provides access to lithiated pyridine intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups.

Selective monolithiation of 2,5-dibromopyridine has been reported, where the choice of solvent and concentration influences the position of lithiation. C[2]oordinating solvents tend to direct the lithiation to the 5-position, while non-coordinating solvents favor the 2-position. T[2]hese principles are expected to be applicable to this compound, with the fluorine atom potentially exerting an additional directing effect.

Experimental Protocol: General Procedure for Monolithiation and Electrophilic Quench

Note: This is a general procedure based on a similar substrate and requires careful control of anhydrous and anaerobic conditions.

[2]1. Reaction Setup: Dissolve this compound (1.0 equiv.) in a dry, non-coordinating solvent like toluene under an inert atmosphere. 2. Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.1 equiv.). Stir the mixture at this temperature for a defined period (e.g., 30 minutes) to allow for the halogen-metal exchange to occur. 3. Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature. 4. Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. 5. Purification: Dry, concentrate, and purify the crude product by chromatography.

Regioselective Lithiation Pathway

Lithiation cluster_path1 Path A: Non-coordinating Solvent cluster_path2 Path B: Coordinating Solvent Start This compound Lithio2 2-Lithio-5-bromo-3-fluoropyridine Start->Lithio2 n-BuLi, Toluene, -78°C Lithio5 5-Lithio-2-bromo-3-fluoropyridine Start->Lithio5 n-BuLi, THF, -78°C Product2 2-Substituted Product Lithio2->Product2 E⁺ Product5 5-Substituted Product Lithio5->Product5 E⁺

Proposed Regioselective Lithiation Pathways.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions of polyhalogenated aromatics, fluoride is often a better leaving group than bromide or chloride due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. T[3]his suggests that nucleophilic attack might preferentially occur at the carbon bearing the fluorine atom. However, the reactivity is also influenced by the position on the pyridine ring and the nature of the nucleophile.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Note: This is a generalized protocol and the reactivity of this compound in SNAr needs experimental validation.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol) and a base if necessary (e.g., K₂CO₃ or Et₃N).

  • Reaction Execution: Heat the reaction mixture to an elevated temperature and monitor its progress.

  • Work-up and Purification: After completion, pour the reaction mixture into water and extract the product. The organic layer is then washed, dried, and concentrated, followed by purification.

Conclusion

This compound is a highly functionalized building block with a rich and versatile chemical reactivity profile. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions, regioselective lithiation, and potential for nucleophilic aromatic substitution makes it a valuable tool for the synthesis of diverse and complex molecular structures. A thorough understanding of the factors governing the regioselectivity of its reactions is paramount for its effective utilization in the design and synthesis of novel compounds for applications in drug discovery and materials science. Further experimental investigation into the specific reactivity of this compound will undoubtedly unveil new synthetic opportunities.

References

Thermochemical Properties of 2,5-Dibromo-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the core thermochemical data of 2,5-Dibromo-3-fluoropyridine. Due to the absence of readily available experimental data in the current literature for this specific compound, this document focuses on robust computational approaches for its characterization, supplemented by established experimental protocols for validation.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its reactivity, stability, and behavior in chemical processes, which is essential for drug design and synthesis optimization. This guide outlines the primary computational and experimental pathways to obtain these critical parameters.

Predicted Thermochemical Data

While experimental values are not currently published, the following tables present the expected thermochemical parameters for this compound that can be determined using the methodologies described in this guide.

Table 1: Predicted Standard Molar Thermochemical Properties at 298.15 K

PropertySymbolPredicted ValueUnits
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Value to be calculatedkJ/mol
Standard Molar Entropy (gas)S°(g)Value to be calculatedJ/(mol·K)
Standard Molar Heat Capacity (gas)Cp,m°(g)Value to be calculatedJ/(mol·K)

Table 2: Temperature-Dependent Ideal Gas Thermochemical Data

Temperature (K)Heat Capacity (Cp,m°) (J/(mol·K))Entropy (S°) (J/(mol·K))Enthalpy (H° - H°298.15) (kJ/mol)
300Value to be calculatedValue to be calculatedValue to be calculated
400Value to be calculatedValue to be calculatedValue to be calculated
500Value to be calculatedValue to be calculatedValue to be calculated
600Value to be calculatedValue to be calculatedValue to be calculated
700Value to be calculatedValue to be calculatedValue to be calculated
800Value to be calculatedValue to be calculatedValue to be calculated
900Value to be calculatedValue to be calculatedValue to be calculated
1000Value to be calculatedValue to be calculatedValue to be calculated

Computational Methodologies

High-level quantum chemical calculations are a reliable and cost-effective method for obtaining accurate thermochemical data in the absence of experimental values. The following protocols are recommended.

Gaussian-4 (G4) Theory Protocol

Gaussian-4 (G4) theory is a composite computational method renowned for its high accuracy in predicting molecular energies.[1][2] It achieves this by combining results from several levels of theory and basis sets to approximate a high-level calculation.

Experimental Protocol:

  • Geometry Optimization: The molecular geometry of this compound is first optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.[3][4]

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same B3LYP/6-31G(2df,p) level to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. These include:

    • CCSD(T)/6-31G(d) for a high-level treatment of electron correlation.[3][4]

    • MP4/6-31+G(d) and MP4/6-31G(2df,p) to account for diffuse functions and higher polarization functions.[4]

    • MP2(Full)/G3largeXP for a large basis set calculation.[4]

  • Hartree-Fock Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.[3][4]

  • G4 Energy Calculation: The individual energy components are combined in a specific manner, including higher-level corrections, to yield the final G4 total energy at 0 K.[3][4]

  • Thermochemical Data Derivation: The standard enthalpy of formation at 298.15 K is calculated using the atomization energy method, which involves subtracting the G4 energies of the constituent atoms in their standard states from the G4 energy of the molecule. The heat capacity and entropy are derived from the vibrational frequencies and molecular structure obtained in the B3LYP calculation.

Density Functional Theory (DFT) Protocol

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. The B3LYP functional is a widely used hybrid functional for thermochemical calculations.[5][6][7]

Experimental Protocol:

  • Geometry Optimization: Optimize the geometry of this compound using the B3LYP functional with a large basis set, such as 6-311++G(2d,2p).[8]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to obtain the ZPVE and thermal corrections. This also confirms the nature of the stationary point.

  • Thermochemical Property Calculation: The standard enthalpy of formation can be calculated using isodesmic or homodesmotic reactions. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized reference molecules in the reaction, the enthalpy of reaction can be calculated from the DFT energies, and the unknown enthalpy of formation of this compound can be determined. Standard entropy and heat capacity are calculated from the vibrational frequencies.

Experimental Methodology for Validation

Experimental validation of the computational results is crucial. Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds, including those containing halogens.

Combustion Calorimetry Protocol for Halogenated Compounds
  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. A small amount of a suitable auxiliary substance (e.g., mineral oil) may be added to ensure complete combustion.

  • Bomb Preparation: The bomb is charged with high-pressure oxygen (typically around 30 atm). A small, measured amount of a reducing solution (e.g., arsenious oxide solution) is often added to the bomb to ensure that the halogen products are in a well-defined state (e.g., bromide and fluoride ions in solution) after combustion.

  • Calorimetry: The sealed bomb is placed in a calorimeter, which is a thermally insulated container filled with a known amount of water. The temperature of the water is monitored precisely. The sample is then ignited electrically.

  • Temperature Measurement: The temperature rise of the calorimeter system due to the heat released by the combustion reaction is carefully measured.

  • Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • Analysis of Combustion Products: After the combustion, the contents of the bomb are carefully analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid, hydrobromic acid, and hydrofluoric acid formed.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of acids.[9][10]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HF).

Workflow Visualization

The following diagram illustrates the computational workflow for determining the thermochemical properties of this compound using the G4 theory.

G4_Thermochemistry_Workflow cluster_input Input cluster_g4_protocol Gaussian-4 (G4) Protocol cluster_output Output mol_structure Molecular Structure of This compound geom_opt 1. Geometry Optimization (B3LYP/6-31G(2df,p)) mol_structure->geom_opt freq_calc 2. Vibrational Frequency Calculation geom_opt->freq_calc spe_calc 3. Single-Point Energy Calculations (CCSD(T), MP4, MP2) geom_opt->spe_calc zpve ZPVE & Thermal Corrections freq_calc->zpve hf_extrap 4. HF Energy Extrapolation spe_calc->hf_extrap g4_energy 5. G4 Total Energy Calculation hf_extrap->g4_energy total_energy Total Energy at 0 K g4_energy->total_energy enthalpy Standard Enthalpy of Formation (ΔfH°298) zpve->enthalpy entropy Standard Entropy (S°298) zpve->entropy heat_capacity Heat Capacity (Cp) zpve->heat_capacity total_energy->enthalpy

Caption: Computational workflow for G4 thermochemical data determination.

References

An In-depth Technical Guide to 2,5-Dibromo-3-fluoropyridine (CAS Number: 156772-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and potential applications of 2,5-Dibromo-3-fluoropyridine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not widely available in published literature. The following table summarizes the available computed and qualitative data.

PropertyValueSource
CAS Number 156772-60-0[1]
Molecular Formula C₅H₂Br₂FN[1]
Molecular Weight 254.88 g/mol [1]
Appearance White to pale yellow crystals or crystalline powder
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility Soluble in common organic solvents.[2]

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

GHS Hazard Classification: [1]

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Acute Toxicity, Inhalation4
Specific target organ toxicity — Single exposure3

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Synthesis and Purification

Synthesis_Pathway Potential Synthesis Pathway A 2-Amino-5-bromopyridine B 2-Amino-3,5-dibromopyridine A->B Bromination C This compound B->C Diazotization followed by fluorination (Balz-Schiemann reaction)

Caption: A potential synthetic route to this compound.

General Experimental Protocol (Hypothetical):

Step 1: Bromination of 2-Amino-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2-amino-3,5-dibromopyridine.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve 2-amino-3,5-dibromopyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Isolate the diazonium salt by filtration.

  • Gently heat the isolated diazonium salt to induce thermal decomposition, leading to the formation of this compound.

  • Purify the final product by distillation under reduced pressure or column chromatography.

Analytical Characterization

Specific experimental spectra for this compound are not publicly available. The following sections describe the expected spectral characteristics based on the molecule's structure.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet of doublets due to coupling with the adjacent proton (H-6) and the fluorine atom at position 3.

  • H-6: This proton is expected to appear as a doublet due to coupling with the H-4 proton.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegative bromine and fluorine substituents. The carbon atoms directly bonded to these halogens (C-2, C-3, and C-5) will show characteristic splitting patterns due to coupling with the fluorine atom.

4.3. Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and/or fluorine atoms.

Applications in Drug Discovery: A PRC2 Inhibitor Candidate

This compound has been identified as a potential building block for the synthesis of inhibitors of Polycomb Repressive Complex 2 (PRC2).[3] PRC2 is a key enzyme involved in epigenetic regulation, and its dysregulation is implicated in various cancers.

Signaling Pathway Context:

PRC2_Inhibition Simplified PRC2 Inhibition Pathway cluster_0 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) H3K27 Histone H3 Lysine 27 EZH2->H3K27 Methylation EED EED SUZ12 SUZ12 Inhibitor This compound -based Inhibitor Inhibitor->EZH2 Inhibition H3K27me3 H3K27 Trimethylation Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

Caption: Inhibition of the PRC2 complex by a this compound-based inhibitor.

Experimental Workflow: In Vitro PRC2 Inhibition Assay (Representative Protocol)

The following workflow describes a general procedure for evaluating the inhibitory activity of a compound like this compound against the PRC2 complex.

PRC2_Assay_Workflow PRC2 Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Incubate PRC2 Enzyme with Test Compound A->B C Initiate Reaction with Substrate (Histone H3) and Cofactor (SAM) B->C D Stop Reaction C->D E Detect Methylation Signal (e.g., Fluorescence, Radioactivity) D->E F Data Analysis (IC50 determination) E->F

Caption: A generalized workflow for an in vitro PRC2 inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PRC2 enzyme, histone H3 substrate (peptide or nucleosome), S-adenosyl-L-methionine (SAM) cofactor, and the test compound (this compound derivative) at various concentrations.

  • Enzyme and Inhibitor Incubation: In a microplate, incubate the PRC2 enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding the histone H3 substrate and SAM.

  • Reaction Quenching: After a specific incubation time, stop the reaction using a suitable quenching agent.

  • Signal Detection: Measure the extent of histone methylation. This can be achieved through various methods, such as using a specific antibody to detect the trimethylated lysine in an ELISA format, or by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PRC2 activity by 50%.

Conclusion

This compound is a valuable halogenated pyridine derivative with significant potential as a building block in medicinal chemistry, particularly for the development of PRC2 inhibitors for cancer therapy. While there is a lack of publicly available, experimentally determined physicochemical and spectral data, this guide provides a comprehensive overview of the existing knowledge to aid researchers in their work with this compound. Further experimental characterization of this molecule would be highly beneficial to the scientific community.

References

Theoretical Investigation into the Reaction Mechanisms of 2,5-Dibromo-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical investigation into the potential reaction mechanisms of 2,5-dibromo-3-fluoropyridine. Due to the limited specific literature on this particular reagent, this document extrapolates from established principles of pyridine chemistry and draws analogies from published data on structurally similar compounds. The guide is intended to serve as a foundational resource for researchers, offering insights into the predicted reactivity and providing adaptable experimental protocols for synthetic applications.

Core Concepts: Reactivity of the Pyridine Ring

The reactivity of this compound is governed by the interplay of several electronic and steric factors. The pyridine nitrogen acts as an electron-withdrawing group, rendering the ring electron-deficient and susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The halogen substituents further influence the reactivity:

  • Fluorine (C3): As a highly electronegative atom, it exerts a strong inductive electron-withdrawing effect, further activating the ring towards nucleophilic attack. However, the C-F bond is generally strong and less prone to oxidative addition in cross-coupling reactions compared to C-Br bonds.

  • Bromine (C2 and C5): These substituents are good leaving groups in both nucleophilic aromatic substitution (SNAr) and are the primary sites for palladium-catalyzed cross-coupling reactions and metallation. The bromine at the C2 position is expected to be more reactive than the one at C5 in many cases due to its proximity to the electron-withdrawing pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, augmented by the three halogen substituents, makes this compound a prime candidate for SNAr reactions. The regioselectivity of these reactions is dictated by the stability of the intermediate Meisenheimer complex.

Theoretical Reaction Pathway for SNAr

sn_ar_mechanism reactant This compound intermediate Meisenheimer Complex (σ-complex) reactant->intermediate Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (X⁻)

Figure 1: Generalized SNAr mechanism.

Regioselectivity:

Based on studies of similar polyhalogenated pyridines, the expected order of reactivity for nucleophilic substitution is C2 > C5. The C2 position is doubly activated by the adjacent nitrogen atom and the fluorine at C3. While the fluorine atom itself can be a leaving group in SNAr, the C-F bond is significantly stronger than the C-Br bond, making bromide displacement more likely under typical SNAr conditions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is adapted from procedures for the amination of similar halo-pyridines.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMF, DMAc, or NMP.

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

NucleophileExpected Major ProductPredicted Yield Range
Secondary Amine2-Amino-5-bromo-3-fluoropyridineModerate to Good
Thiol2-Thio-5-bromo-3-fluoropyridineModerate to Good
Alkoxide2-Alkoxy-5-bromo-3-fluoropyridineModerate to Good

Yields are estimations based on reactions with analogous compounds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The two bromine atoms provide handles for selective functionalization.

cross_coupling_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M pd_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Figure 3: Workflow for lithiation and subsequent functionalization.

Regioselectivity:

Halogen-metal exchange with organolithium reagents is expected to occur preferentially at one of the bromine atoms. The C2-bromine is more acidic and sterically accessible, making it the likely site for lithiation, especially at low temperatures. However, the C5 position could also undergo lithiation depending on the specific organolithium reagent and reaction conditions.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C under an inert atmosphere.

  • Lithiation: Slowly add a solution of an organolithium reagent (e.g., n-BuLi or LDA) (1.0-1.1 eq.) and stir for a short period (e.g., 15-60 minutes).

  • Electrophilic Quench: Add a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the product by column chromatography.

ElectrophileExpected ProductPredicted Yield Range
Benzaldehyde(5-Bromo-3-fluoropyridin-2-yl)(phenyl)methanolModerate to Good
Carbon dioxide5-Bromo-3-fluoropyridine-2-carboxylic acidModerate
Methyl iodide5-Bromo-3-fluoro-2-methylpyridineModerate

Yields are estimations based on reactions with analogous compounds.

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized through a variety of reaction pathways. This theoretical guide, based on established chemical principles and data from analogous compounds, provides a framework for predicting its reactivity and designing synthetic strategies. The C2-bromo position is anticipated to be the most reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for regioselective mono-functionalization. Subsequent reactions at the C5-bromo position can then be employed to generate di-substituted products. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the reaction mechanisms and optimize conditions for specific transformations.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2,5-Dibromo-3-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted fluoropyridines, which are key components in many pharmaceutical compounds. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For dihalogenated substrates like this compound, regioselectivity is a key consideration. Generally, in dihalogenated pyridines, the halide at a position alpha to the nitrogen (C2) is conventionally more reactive.[2] However, the electronic effects of the fluorine at C3 and the potential for steric hindrance can influence which bromine atom undergoes oxidative addition to the palladium catalyst first. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and desired regioselectivity.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4]

Experimental Protocol

This protocol provides a general procedure for the regioselective mono-arylation of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hot plate or oil bath/microwave reactor

  • Condenser (for conventional heating)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.[3]

  • Under a positive flow of inert gas, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the this compound.[5]

  • Conventional Heating: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.[6]

  • Microwave Heating: Place the sealed vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[5]

Data Presentation

The choice of catalyst, base, and solvent system is critical for a successful coupling reaction. The following tables summarize commonly used conditions for Suzuki-Miyaura couplings of similar heteroaryl halides, which can serve as a starting point for optimization.

Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)2-5A classical and robust catalyst for a wide range of Suzuki couplings.[4]
Pd(dppf)Cl₂dppf (integrated)1-5A versatile catalyst, often effective for challenging couplings.[3]
Pd₂(dba)₃XPhos or other bulky phosphines1-3Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[3]

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseEquivalentsSolvent SystemTemperature Range (°C)
K₂CO₃2.0 - 3.01,4-Dioxane/H₂O (4:1)80 - 100
K₃PO₄2.0 - 3.0Toluene or 1,4-Dioxane90 - 110
Cs₂CO₃2.0DMF or 1,4-Dioxane80 - 120
Na₂CO₃2.0Toluene/Ethanol/H₂O80 - 110

Note: The optimal conditions will vary depending on the specific arylboronic acid used.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X = this compound pd2_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation Base pd2_intermediate Ar-Pd(II)-R (L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for Sonogashira Reaction of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the Sonogashira cross-coupling reaction of 2,5-Dibromo-3-fluoropyridine. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is of significant interest for the synthesis of novel pharmaceutical compounds.

Introduction

The Sonogashira coupling of this compound offers a versatile pathway to introduce alkynyl moieties onto the pyridine ring, creating scaffolds for further functionalization in drug discovery. The presence of two bromine atoms allows for the potential of selective mono- or di-alkynylation, providing access to a diverse range of substituted 3-fluoropyridines. The regioselectivity of the reaction is influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to render the C-Br bond at the 2-position more electrophilic and thus more reactive towards oxidative addition in the palladium catalytic cycle.

Reaction Principle and Regioselectivity

The Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to yield the alkynylpyridine and regenerate the active palladium catalyst.[1][2]

For this compound, the initial Sonogashira coupling is anticipated to occur preferentially at the 2-position due to the activating effect of the adjacent electron-withdrawing fluorine atom. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, selective mono-alkynylation at the 2-position can be achieved. A second, likely more forcing, Sonogashira coupling can then be performed to introduce a second alkyne at the 5-position.

Comparative Reaction Conditions for Substituted Bromopyridines

The following table summarizes Sonogashira reaction conditions reported for various bromopyridine derivatives, providing a basis for the proposed protocol for this compound.

SubstrateCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHFRT85-93[3]
5-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHFRT~85[3]
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10072-96[4]
3,5-Dibromo-2,6-dichloropyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood[5]

Proposed Experimental Protocol: Mono-alkynylation of this compound

This protocol is a proposed starting point and may require optimization for specific alkynes and desired outcomes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N), degassed

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 - 0.15 equiv.), and CuI (0.1 - 0.3 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed THF and degassed Et₃N (2.0 - 3.0 equiv.). Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.0 - 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Proposed Experimental Protocol: Di-alkynylation of this compound

To achieve di-alkynylation, the stoichiometry of the alkyne should be increased, and more forcing conditions may be necessary.

Procedure:

  • Follow the setup as described for mono-alkynylation.

  • Alkyne Addition: Add the terminal alkyne (2.2 - 2.5 equiv.).

  • Reaction Conditions: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and continue to monitor the progress.

  • Follow the same work-up and purification procedure as for the mono-alkynylation.

Visualizing the Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Pd(PPh3)4, CuI setup Combine Reagents in Schlenk Flask (Inert Atmosphere) reagents->setup 1. solvent_base Anhydrous THF Degassed Et3N solvent_base->setup add_alkyne Add Terminal Alkyne setup->add_alkyne 2. stir Stir at RT (Monitor by TLC/GC-MS) add_alkyne->stir 3. workup Dilute with EtOAc Filter through Celite Wash with H2O/Brine stir->workup 4. purify Dry (Na2SO4) Concentrate Column Chromatography workup->purify 5. product Alkynyl-3-fluoropyridine purify->product Final Product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and degassed. Oxygen can lead to the deactivation of the catalyst and promote alkyne homocoupling.

    • Increase the catalyst loading or try a different palladium source (e.g., PdCl₂(PPh₃)₂) and ligand combination.

    • Increase the reaction temperature.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • Maintain a strict inert atmosphere throughout the reaction.

    • Use freshly distilled and degassed solvents and base.

  • Low Regioselectivity:

    • For mono-alkynylation, ensure the stoichiometry of the alkyne is carefully controlled.

    • Lowering the reaction temperature may improve selectivity.

These application notes provide a comprehensive guide for researchers to successfully perform the Sonogashira reaction on this compound, enabling the synthesis of novel compounds for drug development and other scientific applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science. This reaction enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] Substituted fluoropyridines are key structural motifs in a multitude of pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the fluorine atom. 2,5-Dibromo-3-fluoropyridine is a versatile building block, offering two reactive sites for sequential functionalization. This document provides detailed application notes and protocols for the regioselective monoamination of this compound.

Regioselectivity

In the palladium-catalyzed amination of 2,5-dihalopyridines, the reaction generally occurs preferentially at the C2-position over the C5-position. This regioselectivity is governed by a combination of steric and electronic factors. The C2-position is typically more sterically accessible to the bulky palladium catalyst. Furthermore, the electron-withdrawing nature of the pyridine nitrogen atom, and in this specific substrate, the fluorine atom at C3, leads to a more electrophilic C2-position, facilitating the initial oxidative addition step of the catalytic cycle. Therefore, the Buchwald-Hartwig amination of this compound is expected to yield the corresponding 2-amino-5-bromo-3-fluoropyridine as the major product.

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh and add this compound, amine, base, palladium catalyst, and ligand to a dry reaction vessel. prep_inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). prep_reagents->prep_inert prep_solvent Add anhydrous, degassed solvent. prep_inert->prep_solvent reaction Heat the reaction mixture with stirring for the specified time. prep_solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup_cool Cool the reaction mixture to room temperature. monitoring->workup_cool workup_filter Dilute with an organic solvent and filter through Celite. workup_cool->workup_filter workup_extract Wash the filtrate with water and brine. workup_filter->workup_extract workup_dry Dry the organic layer and concentrate. workup_extract->workup_dry workup_purify Purify the crude product by column chromatography. workup_dry->workup_purify

A general experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex HNRR' AmidoComplex Amido Complex AmineComplex->AmidoComplex Base BaseH Base-H+ AmidoComplex->Pd0 Reductive Elimination Product Ar-NRR' AmidoComplex->Product ArylHalide Ar-X Amine HNRR' Base Base

The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the monoamination of this compound with various primary and secondary amines. Optimization may be required for specific substrates.

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine 1.1 - 1.5 equiv
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)
Base NaOt-Bu (1.5-2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (1.1 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-bromo-3-fluoropyridine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes

The following table provides expected outcomes for the Buchwald-Hartwig amination of this compound with representative amines, based on analogous reactions reported in the literature. Yields are estimates and may vary depending on the specific reaction conditions and the nature of the amine.

AmineProductExpected Yield (%)
AnilineN-(5-bromo-3-fluoropyridin-2-yl)aniline70-90
Morpholine4-(5-bromo-3-fluoropyridin-2-yl)morpholine75-95
n-ButylamineN-(5-bromo-3-fluoropyridin-2-yl)butan-1-amine65-85
BenzylamineN-(5-bromo-3-fluoropyridin-2-yl)-1-phenylmethanamine70-90

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Toluene and dioxane are flammable and toxic solvents. Work in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing chemical reactions.

Conclusion

The Buchwald-Hartwig amination provides an efficient and regioselective method for the synthesis of 2-amino-5-bromo-3-fluoropyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, facilitating the development of novel molecules for pharmaceutical and materials science applications. Careful optimization of reaction conditions may be necessary to achieve optimal results for specific amine substrates.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 2,5-Dibromo-3-fluoropyridine. This versatile building block offers two distinct reactive sites, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions. The methodologies detailed herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds in modern drug discovery.

Introduction: Regioselectivity in Cross-Coupling Reactions

This compound possesses two bromine atoms at positions C2 and C5. The regioselectivity of palladium-catalyzed cross-coupling reactions on this substrate is primarily governed by electronic and steric effects. The C5-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This is attributed to the electronic influence of the fluorine atom at C3 and the nitrogen atom in the pyridine ring, which makes the C5 position more electrophilic. Consequently, mono-functionalization typically occurs selectively at the C5 position under carefully controlled conditions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-bromo-3-fluoropyridines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. When applied to this compound, the reaction can be controlled to achieve mono-arylation at the more reactive C5 position.

General Reaction Scheme:

While specific data for this compound is not extensively published, the following table is compiled from analogous reactions on similar dihalopyridine substrates, demonstrating typical conditions and expected yields for mono-arylation.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O9012~70-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8516~75-90
33-Cyanophenylboronic acidPd(dppf)Cl₂ (1)-K₂CO₃DME/H₂OReflux3~60-70[1]
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9012~65-80
  • Reagent Preparation: In a dry Schlenk flask, add this compound (1.0 mmol, 255 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg). Under a positive pressure of inert gas, add anhydrous and degassed 1,2-dimethoxyethane (DME) (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination: Synthesis of 2-Bromo-5-amino-3-fluoropyridines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines. For substrates like 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium catalyst and a suitable ligand, such as Xantphos, results in exclusive substitution at the C5-bromo position[2]. A similar regioselectivity is expected for this compound.

General Reaction Scheme:

The following data is based on the selective amination of the highly analogous 5-bromo-2-chloro-3-fluoropyridine, demonstrating the expected outcomes.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene801895[2]
2AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene801888[2]
3PiperidinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1002492[2]
4BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane10016~80-90(Predicted)
  • Reagent Preparation: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Component Addition: Add sodium tert-butoxide (1.4 mmol, 135 mg), followed by this compound (1.0 mmol, 255 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the title compound.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-bromo-3-fluoropyridines

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes. Based on studies with the analogous 6-bromo-3-fluoro-2-cyanopyridine, a regioselective Sonogashira coupling at the C5-Br position of this compound is anticipated.

General Reaction Scheme:

The following table presents data from Sonogashira couplings performed on 6-bromo-3-fluoro-2-cyanopyridine, which serves as an excellent model for the target reaction.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693
2PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1685
33,3-Dimethyl-1-butynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1690
4Propargyl alcoholPd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1690
  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol, 255 mg) in a mixture of THF (8 mL) and triethylamine (4 mL).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg) and copper(I) iodide (CuI, 0.1 mmol, 19 mg).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours under an argon atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine.

Visualized Workflows and Pathways

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2 Pd(0), Base buchwald Buchwald-Hartwig Amination start->buchwald R2NH Pd(0), Ligand, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd(0), Cu(I), Base prod1 5-Aryl-2-bromo-3-fluoropyridine suzuki->prod1 prod2 5-Amino-2-bromo-3-fluoropyridine buchwald->prod2 prod3 5-Alkynyl-2-bromo-3-fluoropyridine sonogashira->prod3

Caption: Regioselective synthesis of intermediates from this compound.

G prep 1. Reagent Preparation (Flask, Substrates, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) prep->inert catalyst 3. Catalyst/Solvent Addition inert->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Work-up (Quench, Dilute, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(Ln) OxAdd->PdII_complex Transmetal Transmetalation (Ar'B(OR)2) PdII_complex->Transmetal PdII_diaryl Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: 2,5-Dibromo-3-fluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-fluoropyridine is a versatile, polyhalogenated heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The strategic placement of two bromine atoms at the 2- and 5-positions, combined with a fluorine atom at the 3-position on the pyridine ring, offers multiple, distinct reaction sites for selective functionalization. This allows for the systematic construction of complex molecular architectures, a crucial aspect of modern agrochemical discovery. The incorporation of a fluorinated pyridine moiety is a well-established strategy to enhance the biological efficacy, metabolic stability, and physicochemical properties of active ingredients in fungicides, herbicides, and insecticides.

These application notes provide an overview of the utility of this compound in key synthetic transformations relevant to agrochemical research and development. Detailed experimental protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are presented, along with illustrative data and workflows to guide the synthetic chemist.

Key Applications in Agrochemical Synthesis

The differential reactivity of the C-Br bonds at the 2- and 5-positions, influenced by the electronic effects of the pyridine nitrogen and the fluorine atom, allows for regioselective functionalization. Generally, the C2-position is more activated towards palladium-catalyzed cross-coupling reactions due to its proximity to the nitrogen atom.[1][2] However, the selectivity can often be tuned by the choice of catalyst, ligands, and reaction conditions.[3] This enables a stepwise approach to introduce different substituents at the 2- and 5-positions, creating a diverse library of compounds for biological screening.

Primary Transformations:

  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Synthesis of arylamines.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide with a nucleophile.

Experimental Protocols and Data

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. For 2,5-dibromopyridines, the reaction can often be controlled to selectively substitute at the more reactive C2-position.

Experimental Protocol: Monosubstitution at the C2-Position

This protocol is adapted from procedures for similar dihalopyridines.[1][2]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromo-3-fluoropyridine.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction parameters and expected yields for the monosubstitution of this compound, based on data for analogous compounds.

Catalyst (mol%)Ligand (if any)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)---K₂CO₃ (2.0)Dioxane/H₂O9075-90
Pd(dppf)Cl₂ (3)---Cs₂CO₃ (2.5)Toluene/H₂O10080-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.2)Dioxane11085-98

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reactants atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reactants->atmosphere solvent Add Degassed Solvent (e.g., Dioxane/Water) atmosphere->solvent reaction Heat and Stir (e.g., 90-100 °C, 12-24 h) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Dilute, Wash) monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Obtain 2-Aryl-5-bromo-3-fluoropyridine purification->product

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable linkers and pharmacophores in agrochemicals.

Experimental Protocol: Monosubstitution at the C2-Position

This protocol is based on established methods for the Sonogashira coupling of halopyridines.[4]

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/Et₃N), add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16-24 hours, or with gentle heating if necessary. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the 2-alkynyl-5-bromo-3-fluoropyridine.

Illustrative Quantitative Data for Sonogashira Coupling

Pd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-5070-85
PdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF6075-90

Signaling Pathway for Sonogashira Coupling

Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (with this compound) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product 2-Alkynyl-5-bromo-3-fluoropyridine pd_alkynyl->product cu_br CuBr cu_alkynyl Cu-C≡CR cu_alkynyl->pd_complex Provides Alkynyl Group alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_alkynyl Deprotonation base Base (e.g., Et₃N) Buchwald_Hartwig_Relationship reactant1 This compound product 2-Amino-5-bromo-3-fluoropyridine reactant1->product reactant2 Primary or Secondary Amine reactant2->product catalyst_system Catalyst System catalyst_system->product Catalyzes pd_source Pd Source (e.g., Pd₂(dba)₃) pd_source->catalyst_system ligand Phosphine Ligand (e.g., Xantphos) ligand->catalyst_system base Base (e.g., NaO*t*-Bu) base->catalyst_system

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-fluoropyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This methodology is of particular significance in drug discovery and development, where the functionalization of heterocyclic scaffolds is a key strategy for modulating the pharmacological properties of lead compounds.

2,5-Dibromo-3-fluoropyridine is a valuable building block, offering two distinct reactive sites for sequential and selective functionalization. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The selective cross-coupling of a boronic acid at the C5 position, leaving the C2 bromine intact for subsequent transformations, is a highly desirable synthetic strategy for the efficient construction of diverse molecular libraries.

These application notes provide a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The protocols and data presented herein are based on established methodologies for the cross-coupling of related dihalogenated pyridines and serve as a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. In the case of dihalogenated pyridines, the oxidative addition is generally favored at the more electron-deficient position or the position with the weaker carbon-halogen bond. For 2,5-dibromopyridine derivatives, selective reaction at the C5 position is often observed.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

General Reaction Scheme

The selective mono-arylation of this compound at the C5 position with an arylboronic acid is depicted below:

G cluster_conditions Reaction Conditions substrate This compound product 5-Aryl-2-bromo-3-fluoropyridine substrate->product + Ar-B(OH)2 boronic_acid Arylboronic Acid (Ar-B(OH)2) catalyst Pd Catalyst base Base solvent Solvent

Caption: General Suzuki-Miyaura cross-coupling of this compound.

Data Presentation: Representative Reaction Yields

The following table summarizes the expected yields for the selective C5-arylation of this compound with various arylboronic acids under optimized conditions. Please note that these are representative yields based on similar Suzuki-Miyaura coupling reactions of bromopyridines and may require optimization for specific substrates.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-Bromo-3-fluoro-5-phenylpyridine85
24-Methoxyphenylboronic acid2-Bromo-3-fluoro-5-(4-methoxyphenyl)pyridine92
34-Chlorophenylboronic acid2-Bromo-5-(4-chlorophenyl)-3-fluoropyridine81
43-Thienylboronic acid2-Bromo-3-fluoro-5-(thiophen-3-yl)pyridine78
54-Tolylboronic acid2-Bromo-3-fluoro-5-(p-tolyl)pyridine88
63,5-Difluorophenylboronic acid2-Bromo-5-(3,5-difluorophenyl)-3-fluoropyridine75

Experimental Protocols

This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure is a general starting point and may require optimization of the catalyst, ligand, base, solvent, and temperature for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)[1][2][3]

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Schlenk flask or reaction tube with a magnetic stir bar

  • Reflux condenser

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Visualized Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, arylboronic acid, and base to a flame-dried Schlenk flask. B 2. Add Pd(dppf)Cl2 catalyst. A->B C 3. Evacuate and backfill the flask with inert gas (3x). B->C D 4. Add anhydrous, degassed 1,4-dioxane and water. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate and water. F->G H 8. Separate layers and extract the aqueous phase with ethyl acetate. G->H I 9. Combine organic layers, wash with brine, and dry over Na2SO4. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify the crude product by silica gel column chromatography. J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol).[1][2][3]

    • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and deionized, degassed water (e.g., 1 mL) via syringe. The final concentration of the limiting reagent should be approximately 0.2 M.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath or heating mantle set to 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-bromo-3-fluoropyridine product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor quality of boronic acid- Use a fresh batch of catalyst.- Ensure all solvents are properly dried and degassed.- Use freshly opened or purified boronic acid.
Formation of homocoupled boronic acid byproduct - Presence of oxygen in the reaction mixture- Ensure the reaction is set up under a strictly inert atmosphere.
Protodeborylation of the boronic acid - Prolonged reaction time at high temperature- Inappropriate base- Monitor the reaction closely and stop it once the starting material is consumed.- Screen other bases such as K₃PO₄ or Cs₂CO₃.
Low regioselectivity (formation of the 2-aryl isomer) - Reaction conditions favoring C2-coupling- Consider using bulkier phosphine ligands or N-heterocyclic carbene (NHC) ligands which have been shown to favor coupling at the C5 position in some dihalopyridine systems.

Signaling Pathway and Logical Relationships

The logical flow for selecting the appropriate reaction conditions for a Suzuki-Miyaura coupling is crucial for a successful outcome.

G cluster_start Initial Considerations cluster_catalyst Catalyst System Selection cluster_conditions Reaction Parameters cluster_execution Execution & Analysis Start Define Substrates: This compound & Arylboronic Acid Catalyst Select Palladium Catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) Start->Catalyst Ligand Select Ligand (if not integrated in catalyst) Catalyst->Ligand Base Select Base (e.g., K2CO3, K3PO4, Cs2CO3) Catalyst->Base Solvent Choose Solvent System (e.g., Dioxane/H2O, DMF) Base->Solvent Temperature Set Reaction Temperature (e.g., 80-110 °C) Solvent->Temperature Run Perform Reaction under Inert Atmosphere Temperature->Run Monitor Monitor Progress (TLC, LC-MS) Run->Monitor Monitor->Run Incomplete Workup Workup and Purify Monitor->Workup Reaction Complete End Characterize Product Workup->End

Caption: Decision-making workflow for Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound offers an efficient and selective route to novel 5-aryl-2-bromo-3-fluoropyridine derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The provided protocols serve as a comprehensive guide for researchers to successfully perform this important transformation. Careful optimization of the reaction parameters is recommended to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1] However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and can complicate the purification of the desired products, which is a significant concern in pharmaceutical development.[3]

The development of copper-free Sonogashira protocols has therefore been an area of intense research, offering cleaner reaction profiles and simplified purification procedures.[3][4] These methods typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in an appropriate solvent.[5][6]

This document provides detailed application notes and a protocol for the copper-free Sonogashira coupling of 2,5-Dibromo-3-fluoropyridine, a versatile building block in medicinal chemistry. The presence of multiple halogen substituents with different reactivities allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures.

Reaction Principle and Selectivity

The copper-free Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkyne, deprotonation by a base to form a palladium-alkynyl complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][7][8]

In the case of this compound, the two bromine atoms are the reactive sites for the palladium-catalyzed coupling. The fluorine atom is generally unreactive under these conditions. The relative reactivity of the two bromine atoms (at the 2- and 5-positions) can be influenced by steric and electronic factors, and controlling the stoichiometry of the alkyne allows for either mono- or di-alkynylation.

Experimental Protocols

This section provides a detailed protocol for the copper-free Sonogashira coupling of this compound with a terminal alkyne. Phenylacetylene is used as a representative alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Triethylamine (Et₃N) or Piperidine

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure for Mono-alkynylation:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous, degassed DMF (5 mL) and stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalyst.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene) (1.0 mmol, 1.0 equiv.).

  • Finally, add the base, triethylamine (3.0 mmol, 3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired mono-alkynylated product.

Procedure for Di-alkynylation:

To achieve di-substitution, the stoichiometry of the alkyne and base should be increased.

  • Follow the same reaction setup as for the mono-alkynylation.

  • Add the terminal alkyne (e.g., phenylacetylene) (2.2 mmol, 2.2 equiv.).

  • Add the base, triethylamine (6.0 mmol, 6.0 equiv.).

  • The reaction may require a higher temperature or longer reaction time to go to completion. Monitor the reaction closely.

  • Follow the same workup and purification procedure as described for the mono-alkynylation to isolate the di-alkynylated product.

Data Presentation

The following table summarizes representative quantitative data for the copper-free Sonogashira coupling of this compound with phenylacetylene under the proposed conditions. These values are based on typical yields for similar reactions and should be considered as a starting point for optimization.

EntryProductAlkyne Equiv.BaseSolventTemp (°C)Time (h)Yield (%)
1Mono-alkynylated1.0TriethylamineDMF60475-85
2Mono-alkynylated1.0PiperidineTHF65670-80
3Di-alkynylated2.2TriethylamineDMF801260-75
4Di-alkynylated2.2PiperidineTHF801655-70

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Prepare Pd₂(dba)₃ / P(t-Bu)₃ in anhydrous DMF add_reagents Add this compound, alkyne, and base prep_catalyst->add_reagents heat_stir Heat and stir (e.g., 60-80 °C) add_reagents->heat_stir monitor Monitor reaction (TLC / LC-MS) heat_stir->monitor quench_extract Cool, dilute with EtOAc, and wash monitor->quench_extract Reaction complete dry_concentrate Dry organic layer and concentrate quench_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the copper-free Sonogashira coupling.

Catalytic Cycle Diagram

catalytic_cycle pd0 Pd(0)L₂ pd_aryl L₂Pd(II)(Ar)X pd0->pd_aryl Ar-X oxidative_addition Oxidative Addition pd_alkyne_complex [L₂Pd(II)(Ar)(alkyne)]⁺X⁻ pd_aryl->pd_alkyne_complex R-C≡C-H alkyne_coordination Alkyne Coordination pd_alkynyl L₂Pd(II)(Ar)(alkynyl) pd_alkyne_complex->pd_alkynyl Base deprotonation Deprotonation (Base) pd_alkynyl->pd0 Ar-C≡C-R reductive_elimination Reductive Elimination aryl_halide Ar-X alkyne R-C≡C-H product Ar-C≡C-R

Caption: Generalized catalytic cycle for the copper-free Sonogashira reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,5-dibromo-3-fluoropyridine, a versatile building block in medicinal chemistry. The strategic placement of two bromine atoms and a fluorine atom on the pyridine ring allows for a variety of selective transformations, enabling the synthesis of diverse and complex molecular architectures for drug discovery and development.

Introduction

The 3-fluoropyridine scaffold is a privileged motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound serves as a valuable starting material for introducing this moiety, offering two distinct points for functionalization. The differential reactivity of the C-Br bonds at the C2 and C5 positions, influenced by the electronic effects of the fluorine and nitrogen atoms, allows for regioselective substitution. This document outlines key regioselective transformations, including palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and lithiation-mediated functionalization.

Regioselectivity Principles

The regioselectivity of functionalizing this compound is primarily governed by two factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C3 renders the C2 and C6 positions more electron-deficient. This makes the C2-Br bond generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C5-Br bond.

  • Kinetic vs. Thermodynamic Control in Lithiation: Direct deprotonation or halogen-metal exchange can lead to different lithiated intermediates. The regioselectivity can often be controlled by the choice of base, solvent, and temperature. Generally, kinetic deprotonation is favored at lower temperatures, while thermodynamic products may be obtained under equilibrating conditions. For 2,5-dibromopyridine, monolithiation with n-butyllithium can be directed to either the 2- or 5-position depending on the solvent and concentration.[1] Coordinating solvents and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are anticipated to proceed with high regioselectivity at the more reactive C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the bromopyridine with an organoboron reagent. This reaction is expected to selectively functionalize the C2 position.

Workflow for Regioselective Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow sub This compound + Arylboronic Acid reaction Reaction Setup (Inert Atmosphere) sub->reaction reagents Pd Catalyst Base Solvent reagents->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 2-Aryl-5-bromo-3-fluoropyridine purification->product

Caption: General workflow for the regioselective Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):

While specific data for this compound is limited, the following table provides typical conditions and yields for Suzuki couplings of similar bromopyridine substrates, which can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90>85 (estimated)[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.2)1,4-Dioxane/H₂O100>90 (estimated)[2]
32-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane/H₂O8070-80[3]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the regioselective formation of a C-N bond at the C2 position. This reaction is highly valuable for the synthesis of aminopyridine derivatives, which are prevalent in pharmaceuticals. The selective monoamination of 2,5-Dibromo-3-(trifluoromethyl)pyridine at the C2 position suggests a similar reactivity for this compound.[4]

Logical Flow for Regioselective Buchwald-Hartwig Amination:

Buchwald-Hartwig Amination Logic start This compound c2_selectivity Preferential Oxidative Addition at C2-Br start->c2_selectivity amine Primary or Secondary Amine amine->c2_selectivity conditions Pd Catalyst Phosphine Ligand Base conditions->c2_selectivity product 2-Amino-5-bromo-3-fluoropyridine c2_selectivity->product

Caption: Logical diagram illustrating the regioselective Buchwald-Hartwig amination at the C2 position.

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):

The following table presents representative conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[5]
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High[5]
3Volatile Amines (e.g., methylamine)Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10012-24Good[5]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 110 °C) with stirring for the required duration (12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Lithiation and Electrophilic Quench

Directed ortho-lithiation or halogen-metal exchange offers a powerful method for C-C and C-heteroatom bond formation. The regioselectivity of lithiation of 2,5-dibromopyridine is highly dependent on the reaction conditions.[1] By analogy, for this compound, careful selection of the base, solvent, and temperature can potentially allow for selective functionalization at either the C2 or C6 position (via deprotonation) or at the C2 or C5 position (via Br-Li exchange).

Workflow for Lithiation and Electrophilic Quench:

Lithiation-Quench Workflow start This compound lithiation Lithiation (e.g., n-BuLi, LDA) Low Temperature start->lithiation intermediate Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (e.g., DMF, I₂, TMSCl) electrophile->quench workup Aqueous Workup quench->workup product Functionalized Pyridine workup->product

Caption: General experimental workflow for the lithiation and subsequent electrophilic quench of this compound.

Quantitative Data for Lithiation/Quench of Dihalopyridines:

The following examples for related dihalopyridines illustrate the potential outcomes.

EntrySubstrateBase (equiv.)SolventTemp (°C)ElectrophileProduct PositionYield (%)Reference
12,5-Dibromopyridinen-BuLi (1.2)Toluene-78DMF2-CHOHigh (selective)[1]
22,5-Dibromopyridinen-BuLi (1.2)THF-78DMF5-CHOHigh (selective)[1]
32-chloro-3-bromopyridineLDATHF-78D₂O4-D21 (conversion)[6]

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried flask under inert gas, add a solution of this compound in an anhydrous solvent (e.g., THF or toluene).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi or LDA) and stir for the specified time.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, iodine, or trimethylsilyl chloride) and continue stirring at low temperature before allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography.

Applications in Drug Development

The functionalized 3-fluoropyridine derivatives synthesized from this compound are valuable intermediates in the development of novel therapeutics. The introduction of fluorine can modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[7] The ability to selectively introduce aryl, amino, and other functional groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized 3-fluoropyridine derivatives. By carefully selecting the reaction conditions, regioselective functionalization can be achieved with a high degree of control. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to accelerate the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Substituted 3-Fluoropyridines using 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-fluoropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the pyridine ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often translates to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,5-Dibromo-3-fluoropyridine is a versatile starting material that allows for the regioselective introduction of various substituents at the C2 and C5 positions through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for the synthesis of substituted 3-fluoropyridines utilizing Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Regioselective Functionalization of this compound

The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine ring allows for selective functionalization. Generally, the C2 position is more electron-deficient and sterically accessible, making it more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity allows for a stepwise approach to synthesize di-substituted 3-fluoropyridines with different functionalities at the C2 and C5 positions.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Many substituted pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The synthesized 3-fluoropyridine derivatives can be screened for their potential as kinase inhibitors, interfering with downstream signaling cascades that control cell proliferation, survival, and differentiation.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) DownstreamProtein1 Downstream Protein 1 Receptor->DownstreamProtein1 Activates DownstreamProtein2 Downstream Protein 2 DownstreamProtein1->DownstreamProtein2 TranscriptionFactor Transcription Factor DownstreamProtein2->TranscriptionFactor DNA DNA TranscriptionFactor->DNA Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Substituted 3-Fluoropyridine (Kinase Inhibitor) Inhibitor->Receptor Inhibits

Figure 1: General signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Protocols

Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound.

Reaction Scheme:

Suzuki_Reaction start This compound plus1 + start->plus1 boronic_acid Ar-B(OH)2 plus1->boronic_acid arrow -> boronic_acid->arrow conditions Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90 °C arrow->conditions product 2-Aryl-5-bromo-3-fluoropyridine arrow->product

Figure 2: Suzuki-Miyaura coupling at the C2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-5-bromo-3-fluoropyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-bromo-3-fluoropyridine82
33-Thienylboronic acid2-(Thiophen-3-yl)-5-bromo-3-fluoropyridine78
Regioselective Sonogashira Coupling at the C2 Position

This protocol outlines the selective coupling of a terminal alkyne at the C2 position.

Reaction Scheme:

Sonogashira_Reaction start This compound plus1 + start->plus1 alkyne R-C≡CH plus1->alkyne arrow -> alkyne->arrow conditions Pd(PPh3)4, CuI, Et3N THF, rt arrow->conditions product 2-(Alkynyl)-5-bromo-3-fluoropyridine arrow->product

Figure 3: Sonogashira coupling at the C2 position.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed THF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-5-bromo-3-fluoropyridine90
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-5-bromo-3-fluoropyridine88
31-Hexyne2-(Hex-1-yn-1-yl)-5-bromo-3-fluoropyridine85
Regioselective Buchwald-Hartwig Amination at the C2 Position

This protocol details the selective amination at the C2 position of this compound. The C2 position is generally more reactive in Buchwald-Hartwig aminations of dihalopyridines.[2]

Reaction Scheme:

Buchwald_Hartwig_Reaction start This compound plus1 + start->plus1 amine R1R2NH plus1->amine arrow -> amine->arrow conditions Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110 °C arrow->conditions product N-substituted-5-bromo-3-fluoropyridin-2-amine arrow->product

Figure 4: Buchwald-Hartwig amination at the C2 position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the amine (1.2 eq) followed by degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-(5-Bromo-3-fluoropyridin-2-yl)morpholine92
2AnilineN-Phenyl-5-bromo-3-fluoropyridin-2-amine85
3BenzylamineN-Benzyl-5-bromo-3-fluoropyridin-2-amine88

Experimental Workflow Overview

The general workflow for these cross-coupling reactions follows a standard procedure for palladium-catalyzed transformations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Solvent Degas Solvent Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent->Setup Heating Heat and Stir (Monitor by TLC/LC-MS) Setup->Heating Quench Quench Reaction and Extraction Heating->Quench Dry Dry Organic Layer and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Isolated Product

Figure 5: General experimental workflow for cross-coupling reactions.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of substituted 3-fluoropyridines. The regioselective nature of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for the controlled and predictable introduction of diverse functional groups at the C2 and C5 positions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel 3-fluoropyridine derivatives for applications in drug discovery and materials science. The potential of these compounds as kinase inhibitors highlights a promising avenue for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-3-fluoropyridine, particularly the issue of low reaction yield.

Troubleshooting Guide & FAQs

Core Issues & Low Yield

Q1: Why am I getting a low yield in the Suzuki coupling of this compound?

A1: Low yields with this substrate are common and typically stem from a combination of factors related to its electronic and steric properties:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that inhibit the catalytic cycle.[1][2] This is a well-documented issue for nitrogen-containing heterocycles.[1]

  • Substrate Reactivity: As an electron-deficient aromatic system due to the fluorine atom and the pyridine nitrogen, this compound readily undergoes oxidative addition.[3] However, the fluorine atom also makes the pyridine ring more susceptible to certain side reactions.[4]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common are protodeboronation of the boronic acid partner and homocoupling of the reagents.[1][2]

  • Suboptimal Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success.[1] An inappropriate combination can lead to poor catalytic turnover.

Q2: My starting material is consumed, but the yield of the desired product is still low. What is happening?

A2: If your starting material is consumed without a high yield of the target molecule, it indicates that side reactions are predominating. The most likely culprits are:

  • Protodeboronation: This is the cleavage of the C-B bond in your boronic acid (or ester), replacing it with a C-H bond.[1] Heteroaryl boronic acids are particularly susceptible to this, especially in the presence of aqueous bases.[2][3]

  • Homocoupling: This is the self-coupling of the boronic acid or the dibromopyridine.[2] It is often promoted by the presence of oxygen in the reaction mixture or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][3]

  • Dehalogenation: This is a side reaction where a bromine atom is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex undergoes a reaction with a hydride source in the mixture.[3]

Reaction Optimization

Q3: How can I prevent catalyst deactivation by the pyridine nitrogen?

A3: To minimize catalyst inhibition, you should use ligands that can sterically shield the palladium center. Bulky, electron-rich phosphine ligands are highly effective.[1][2]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices.[1][2] They promote the catalytic cycle while sterically hindering the pyridine nitrogen from coordinating to the palladium.[1] N-heterocyclic carbenes (NHCs) can also be very effective for this purpose.[2]

Q4: What is the best choice of base for this reaction, and why?

A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][5]

  • Milder Bases: For sensitive substrates prone to protodeboronation, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like NaOH or NaOtBu.[1][2]

  • Screening: The optimal base is highly dependent on the specific substrates, catalyst, and solvent. It is often necessary to screen a few different bases to find the best conditions for your system.[2]

Q5: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

A5: Protodeboronation is a major cause of low yields. To combat this:

  • Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][6]

  • Control Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excessive water can promote protodeboronation.[1] Using anhydrous solvents or a carefully controlled solvent/water ratio is recommended.[1]

  • Choose a Milder Base: As mentioned, strong bases can accelerate this side reaction.[1]

Q6: How can I achieve selective mono-arylation versus di-arylation of the 2,5-dibromo positions?

A6: Regioselectivity can be controlled by stoichiometry and reaction conditions. The C2 position is generally more reactive than the C5 position in Suzuki couplings of similar dihalopyridines.

  • For Mono-arylation: Use the boronic acid derivative as the limiting reagent (typically 1.0-1.2 equivalents). This favors the reaction at the more reactive site.

  • For Di-arylation (Exhaustive Coupling): Use a significant excess of the boronic acid derivative (e.g., 2.3-2.5 equivalents or more) to drive the reaction to completion at both positions.[7][8]

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for Suzuki couplings of challenging dihalopyridines, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common, effective Pd(0) and Pd(II) sources.[1]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that prevent catalyst deactivation and promote oxidative addition.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that minimize protodeboronation.[1]
Solvent Dioxane/H₂O or THF/H₂O (e.g., 4:1 to 10:1 ratio)Aprotic solvents with some water to aid base solubility.[1][9]
Temperature 80-110 °CBalances reaction rate against potential substrate/catalyst decomposition.[1][10]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition; Catalyst deactivation.Switch to a more active ligand system (e.g., XPhos, SPhos). Increase reaction temperature.[2]
Protodeboronation Boronic acid instability; Excess water; Strong base.Use a boronic acid pinacol ester or trifluoroborate salt.[2] Use anhydrous solvents or a milder base (K₃PO₄).[1]
Homocoupling Presence of oxygen; Inefficient catalyst reduction.Ensure the reaction mixture and solvents are thoroughly degassed. Use a Pd(0) source like Pd(PPh₃)₄.[1]
Purification Issues Co-elution with byproducts.Minimize side reactions (homocoupling, etc.) through optimization. Consider acid-base extraction if applicable.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative method for the Suzuki coupling of this compound with a generic arylboronic acid pinacol ester. Note: This is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv for mono-arylation; ≥2.5 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 10:1 ratio, to achieve ~0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst/Ligand Addition: In a separate vial or glovebox, briefly mix the palladium catalyst and the ligand. Under a positive flow of inert gas, add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.[10]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[10] Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[10]

Visualizations

Catalytic Cycle and Workflows

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Unreacted? start->check_sm optimize_catalyst Switch to Bulky Ligand (SPhos, XPhos) check_sm->optimize_catalyst Yes check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No yes_sm Yes no_sm No increase_temp Increase Temperature optimize_catalyst->increase_temp rerun Re-run Optimized Reaction increase_temp->rerun check_protodeb Protodeboronation? check_byproducts->check_protodeb Yes yes_byproducts Yes use_ester Use Boronic Ester/Trifluoroborate check_protodeb->use_ester Yes check_homo Homocoupling? check_protodeb->check_homo No use_mild_base Use Milder Base (K3PO4) use_ester->use_mild_base use_mild_base->rerun degas Ensure Thorough Degassing check_homo->degas Yes check_homo->rerun No use_pd0 Use Pd(0) Source degas->use_pd0 use_pd0->rerun

Caption: A workflow diagram for troubleshooting low yields.

Decision_Tree start Component Selection ligand Ligand Choice start->ligand base Base Choice start->base boron Boron Reagent start->boron ligand_buchwald Use Bulky, Electron-Rich Ligands (SPhos, XPhos) ligand->ligand_buchwald base_k3po4 Start with K3PO4 or Cs2CO3 base->base_k3po4 boron_ester If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate boron->boron_ester

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Sonogashira Coupling with 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,5-Dibromo-3-fluoropyridine in Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, which results in the formation of a symmetrical diyne.[1][2] This is particularly common in the presence of oxygen and a copper(I) co-catalyst.[2] Another potential, though less commonly reported, side reaction is the nucleophilic aromatic substitution of the fluorine atom by the amine base, especially at elevated temperatures.[1] It is also possible to have issues with regioselectivity, leading to a mixture of mono-alkynylated isomers.

Q2: Which of the two bromine atoms on this compound is more reactive in the Sonogashira coupling?

A2: For dihaloarenes with the same halogen, the Sonogashira coupling typically occurs at the more electrophilic position.[3] In this compound, the electron-withdrawing fluorine atom at the 3-position will decrease the electron density at the adjacent carbon atoms. This electronic effect, combined with the influence of the pyridine nitrogen, suggests that the bromine at the 2-position is likely to be more reactive than the bromine at the 5-position. However, steric hindrance from the adjacent fluorine atom could also play a role. It is advisable to perform initial small-scale reactions to determine the regioselectivity under your specific conditions.

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: To diminish alkyne homocoupling, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.[2] Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[4] If a copper co-catalyst is used, ensuring it is of high purity and using the minimum effective catalytic amount can help. Additionally, one study has shown that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[2]

Q4: Is there a risk of the fluorine atom being displaced during the reaction?

A4: While nucleophilic aromatic substitution of fluorine is a possibility, especially with highly nucleophilic amines at high temperatures, it is not always a major side reaction under typical Sonogashira conditions. One study on a related fluoropyridine derivative found no evidence of fluorine substitution by hydroxylamine.[1] To minimize this risk, it is recommended to use the mildest possible reaction conditions (lowest effective temperature and a less nucleophilic base like triethylamine or diisopropylethylamine) that still afford a reasonable reaction rate.

Q5: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A5: Based on protocols for similar bromopyridine substrates, a good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(CF₃COO)₂ with a phosphine ligand (e.g., PPh₃).[1][5] A copper(I) co-catalyst like CuI is often used to facilitate the reaction at lower temperatures.[5] An amine base such as triethylamine or diisopropylamine in a solvent like THF or DMF is a common choice.[1][5] Reactions are typically run at temperatures ranging from room temperature to 100 °C.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust air-stable precatalyst.
Insufficient temperatureGradually increase the reaction temperature in increments of 10-20 °C. For aryl bromides, higher temperatures are often required compared to aryl iodides.[4]
Poor quality reagentsEnsure all solvents and the amine base are anhydrous and degassed. Use high-purity terminal alkyne.
Significant Homocoupling Presence of oxygenThoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[2]
High copper(I) concentrationReduce the amount of CuI co-catalyst or switch to a copper-free protocol.[4]
Formation of Isomeric Products Lack of regioselectivityModify the reaction conditions (catalyst, ligand, solvent, temperature) to favor one isomer. Bulky ligands on the palladium catalyst can sometimes enhance selectivity.
Dehalogenation of Starting Material Reductive side reactionsEnsure the absence of reducing agents. If using a hydrogen atmosphere to reduce homocoupling, the concentration may be too high.
Fluorine Substitution High reaction temperatureUse the lowest possible temperature that allows for a reasonable reaction rate.
Highly nucleophilic baseConsider using a bulkier, less nucleophilic amine base such as diisopropylethylamine.

Experimental Protocols

The following is a general starting protocol for the mono-alkynylation of this compound. Optimization will likely be necessary for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and CuI.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (start with 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary for Related Bromopyridines

While specific data for this compound is limited, the following table summarizes yields for Sonogashira couplings of other bromopyridine derivatives to provide a general expectation.

SubstrateAlkyneCatalyst SystemSolvent/BaseTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMF/Et₃N10096[5]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMF/Et₃N10093[5]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄/CuITHF/Et₃NRTHigh[1]
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄/CuITHF/Et₃NRT90[1]

Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L)2-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Base Cu-Acetylide Cu-C≡CR Deprotonation->Cu-Acetylide Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Homocoupling High Homocoupling? Check_Conversion->Check_Homocoupling No Solution_Conversion Increase Temp Check Catalyst Use Anhydrous Reagents Check_Conversion->Solution_Conversion Yes Check_Purity Other Byproducts? Check_Homocoupling->Check_Purity No Solution_Homocoupling Degas Thoroughly Switch to Cu-free Reduce [CuI] Check_Homocoupling->Solution_Homocoupling Yes Solution_Purity Check for F-substitution Optimize Conditions Purify Carefully Check_Purity->Solution_Purity Yes End Optimized Reaction Check_Purity->End No Solution_Conversion->End Solution_Homocoupling->End Solution_Purity->End Side_Reactions Potential Reaction Pathways Start This compound + Terminal Alkyne Desired_Product Mono-alkynylated Product Start->Desired_Product Desired Pathway (1 equiv alkyne) Homocoupling Glaser-Hay Homocoupling (Diyne) Start->Homocoupling Side Reaction (O2, Cu(I)) F_Substitution Nucleophilic Substitution of Fluorine Start->F_Substitution Potential Side Reaction (High Temp, Nu- Base) Di_Product Di-alkynylated Product Desired_Product->Di_Product Further Reaction (>1 equiv alkyne)

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the palladium-catalyzed cross-coupling of 2,5-Dibromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges include:

  • Regioselectivity : As a dihalogenated substrate, controlling which C-Br bond reacts is crucial. Typically, the C-Br bond at the 2-position (alpha to the nitrogen) is more reactive towards oxidative addition than the C-Br bond at the 5-position.[1] However, catalyst and ligand choice can influence this selectivity.[1][2][3]

  • Catalyst Inhibition/Deactivation : The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the reaction.[4][5]

  • Side Reactions : Common side reactions include debromination (hydrodehalogenation), protodeboronation (in Suzuki reactions), and homocoupling of the coupling partners.[4][5][6]

  • Substrate Reactivity : The electron-withdrawing fluorine at the 3-position can modulate the electronic properties of the pyridine ring, affecting the rates of the catalytic cycle steps.[7]

Q2: Which bromine is expected to react first?

A2: For dihalogenated pyridines, the halide at the position alpha to the nitrogen (C2) is conventionally more reactive than distal halides (C5).[1] This is attributed to the polarity of the C-N bond, which makes the C2 position more electrophilic and reactive toward Pd(0) oxidative addition.[1] Therefore, mono-functionalization is expected to occur selectively at the C2-Br position under standard conditions.

Q3: Can I achieve selective coupling at the C5 position?

A3: While C2 selectivity is conventional, achieving C5 selectivity is more challenging and often requires specific catalyst systems. Some studies on other dihalopyridines have shown that changes to ligands or the formation of specific palladium catalyst species (like clusters or nanoparticles) can invert the typical site selectivity.[1][2][3] This often requires extensive screening of catalysts, ligands, and reaction conditions.

Q4: How does the fluorine substituent affect the reaction?

A4: The fluorine atom at the C3 position is strongly electron-withdrawing. This generally increases the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition step.[7] However, it can also make the substrate susceptible to other issues, such as defluorination, especially under harsh basic conditions or high temperatures, although this is less common than debromination.[4]

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Issue 1: Low or No Yield with Unreacted Starting Material

Q: My reaction shows very low conversion, and I recover most of my this compound. What should I check first?

A: Low conversion is a common problem that can often be resolved by systematically reviewing your reaction setup and conditions.[8]

  • Initial Checks:

    • Inert Atmosphere : Ensure the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[5][8] Thoroughly degas all solvents before use.[9]

    • Catalyst and Ligand Quality : Palladium catalysts and phosphine ligands can degrade upon exposure to air and moisture. Use a freshly opened bottle, a reliable precatalyst, or store them appropriately in a glovebox.[8] Buchwald-type precatalysts are often more robust and air-stable.[10]

    • Reagent Purity : Impurities in your starting materials or solvents (especially water in anhydrous reactions) can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous where required.[8]

    • Base and Solvent Choice : The base must be strong enough and sufficiently soluble to be effective.[8][11] Ensure your solvent is appropriate for the chosen catalyst system and temperature.

  • Optimization Steps:

    • Increase Temperature : Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.[10]

    • Switch to a More Active Catalyst System : Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates.[5] Employing systems with bulky, electron-rich ligands (e.g., Buchwald's SPhos, XPhos, RuPhos; or P(t-Bu)₃) can significantly improve performance by promoting oxidative addition and preventing catalyst deactivation.[4][6][12]

    • Screen Different Bases : The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[6][13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10]

Issue 2: Formation of Byproducts

Q: My reaction is messy, with multiple spots on the TLC plate. How can I identify and minimize common byproducts?

A: Identifying byproducts by LC-MS is the first step. The most common side products in these couplings are:

  • Debromination (Hydrodehalogenation) :

    • Identification : You will observe the formation of 2-bromo-3-fluoropyridine or 5-bromo-3-fluoropyridine.

    • Cause : The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or even the amine coupling partner).[5]

    • Solution : Ensure the reaction is under a strict inert atmosphere. Choose a solvent less prone to acting as a hydride source (e.g., dioxane, toluene).[5]

  • Protodeboronation (Suzuki Coupling) :

    • Identification : Your boronic acid/ester is converted back to the corresponding arene/heteroarene.

    • Cause : This side reaction is often promoted by aqueous bases and high temperatures, where the boronic acid group is replaced by a proton from the solvent.[4] Pyridylboronic acids can be particularly unstable.[9]

    • Solution : Use stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the free boronic acid.[4][7] Using milder bases like KF or K₂CO₃ can sometimes help.[14]

  • Homocoupling :

    • Identification : You observe biaryl byproducts from the self-coupling of your boronic acid (Suzuki) or terminal alkyne (Sonogashira).

    • Cause : This is often promoted by the presence of oxygen or Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst.[6] In Sonogashira coupling, the copper co-catalyst can facilitate the homocoupling of alkynes (Glaser coupling).[15]

    • Solution : Ensure the reaction is thoroughly degassed.[6] For Sonogashira reactions, using copper-free conditions or adding the alkyne slowly can minimize this side reaction.[15][16]

Data Presentation: Recommended Reaction Conditions

The following tables summarize starting conditions for various cross-coupling reactions based on literature for analogous bromopyridine substrates. Optimization will be required for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes Ref
Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) Dioxane/H₂O (4:1) 90-100 A standard, widely used condition for bromopyridines. [17]
Pd₂(dba)₃ (1.5) SPhos (3) K₃PO₄ (2.0) Dioxane 80-100 Highly active system for challenging substrates. [5]
Pd(OAc)₂ (2) --- K₂CO₃ (2) 50% aq. Isopropanol 80 A ligand-free condition that can be effective. [17]

| PdCl₂(dppf) (3) | --- | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Robust catalyst, good for a variety of substrates. |[9] |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes Ref
Pd₂(dba)₃ (2) RuPhos (4) LiHMDS (1.2) Toluene 100 Effective for coupling with primary and secondary amines. [12]
Pd(OAc)₂ (2-4) BrettPhos (3-6) NaOtBu (1.2) Toluene 80-110 Broadly applicable system for aryl bromides. [18]

| RuPhos Pd G3 (2) | --- | Cs₂CO₃ (1.5) | t-AmylOH | 110 | Precatalyst allows for use of weaker carbonate bases. |[12] |

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%) Ligand (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Notes Ref
Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 High-yielding condition for 2-amino-3-bromopyridines. [19]
Pd(PPh₃)₂Cl₂ (2) --- CuI (1) Piperidine CH₃CN Reflux Classic Sonogashira conditions. [15]

| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | --- | K₂CO₃ | DMF | 80 | Copper-free condition to avoid homocoupling. |[16] |

Visualizations: Workflows and Decision Trees

// Nodes start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_inert [label="1. Verify Inert Atmosphere\n(Degas Solvents, N₂/Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Check Reagent Quality\n(Fresh Catalyst/Ligand, Pure Substrates)", fillcolor="#FBBC05", fontcolor="#202124"]; assess_conditions [label="3. Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Temperature\n(e.g., 80°C -> 110°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_catalyst [label="Switch to More Active Catalyst\n(e.g., use Buchwald Ligand/Precatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_base [label="Screen Different Base\n(e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_inert; check_inert -> check_reagents [label="Atmosphere OK"]; check_reagents -> assess_conditions [label="Reagents OK"]; assess_conditions -> increase_temp; increase_temp -> change_catalyst [label="Still low yield"]; change_catalyst -> screen_base [label="Still low yield"]; screen_base -> success [label="Improved Yield"]; } }

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

// Nodes start [label="Select Coupling Type", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki\n(C-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira\n(C-C, alkyne)", fillcolor="#FBBC05", fontcolor="#202124"];

suzuki_cat [label="Catalyst:\nPd(PPh₃)₄ or\nPdCl₂(dppf)", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki_base [label="Base:\nK₃PO₄ or K₂CO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki_solv [label="Solvent:\nDioxane/H₂O or\nDMF", fillcolor="#F1F3F4", fontcolor="#202124"];

buchwald_cat [label="Catalyst:\nPd₂(dba)₃ + RuPhos or\nBrettPhos Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald_base [label="Base:\nNaOtBu or LHMDS", fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald_solv [label="Solvent:\nToluene or Dioxane", fillcolor="#F1F3F4", fontcolor="#202124"];

sono_cat [label="Catalyst:\nPd(PPh₃)₂Cl₂ + CuI", fillcolor="#F1F3F4", fontcolor="#202124"]; sono_base [label="Base:\nEt₃N or Piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; sono_solv [label="Solvent:\nDMF or THF", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> suzuki; start -> buchwald; start -> sonogashira;

suzuki -> suzuki_cat [label="Conditions"]; suzuki_cat -> suzuki_base; suzuki_base -> suzuki_solv;

buchwald -> buchwald_cat [label="Conditions"]; buchwald_cat -> buchwald_base; buchwald_base -> buchwald_solv;

sonogashira -> sono_cat [label="Conditions"]; sono_cat -> sono_base; sono_base -> sono_solv; } }

Caption: A decision tree for selecting initial reaction conditions.

Detailed Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Always wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C2-Selective)

This protocol is adapted for the mono-arylation of this compound.[5][17]

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (SPhos) (3 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure :

    • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable method such as TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (C2-Selective)

This protocol is adapted for the mono-amination of this compound.[12]

  • Materials :

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • RuPhos Pd G3 precatalyst (2 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous, degassed tert-Amyl alcohol

  • Procedure :

    • In a glovebox, add this compound, the RuPhos Pd G3 precatalyst, and Cs₂CO₃ to an oven-dried reaction vessel with a stir bar.

    • If the amine is a solid, add it in the glovebox. If it is a liquid, seal the vessel, remove it from the glovebox, and add the amine via syringe under a positive pressure of inert gas.

    • Add degassed tert-Amyl alcohol via syringe (to ~0.2 M).

    • Seal the vessel tightly and heat to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (C2-Selective)

This protocol is adapted for the mono-alkynylation of this compound.[19]

  • Materials :

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed DMF

  • Procedure :

    • To an oven-dried Schlenk tube with a stir bar, add Pd(CF₃COO)₂, PPh₃, and CuI.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add degassed DMF, this compound, and degassed Et₃N via syringe.

    • Finally, add the terminal alkyne via syringe.

    • Heat the reaction mixture to 100 °C with stirring for 3-12 hours, monitoring by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Dehalogenation of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dehalogenation of 2,5-Dibromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the dehalogenation of this compound?

A1: The primary methods for dehalogenation of this compound include:

  • Lithium-Halogen Exchange: This is a common method for selective monodebromination, typically using an organolithium reagent like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be quenched with a proton source (e.g., water, methanol) to yield the monobrominated product.

  • Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to remove one or both bromine atoms. It is a powerful reduction technique, but controlling selectivity can be challenging.

  • Grignard Reagent Formation: While less common for simple dehalogenation, forming a Grignard reagent with magnesium can be a route to functionalize one of the bromine positions, which can then be followed by a separate dehalogenation step if required.

Q2: How can I selectively remove only one of the bromine atoms?

A2: Selective monodebromination is achievable, primarily through lithium-halogen exchange. The regioselectivity (i.e., which bromine is removed) is highly dependent on the reaction conditions. For the closely related 2,5-dibromopyridine, the following trends have been observed and can be used as a starting point for optimization with this compound:

  • To favor removal of the bromine at the 2-position (to yield 5-bromo-3-fluoropyridine): Use non-coordinating solvents (e.g., toluene) and lower concentrations.[1]

  • To favor removal of the bromine at the 5-position (to yield 2-bromo-3-fluoropyridine): Use coordinating solvents (e.g., tetrahydrofuran, THF) and higher concentrations.[1]

Q3: What are the main challenges and side reactions in the dehalogenation of this compound?

A3: Key challenges include:

  • Over-reaction: Removal of both bromine atoms to yield 3-fluoropyridine.

  • Poor Regioselectivity: Obtaining a mixture of 2-bromo-3-fluoropyridine and 5-bromo-3-fluoropyridine.

  • Defluorination: Loss of the fluorine atom, which is generally less likely than debromination under typical conditions but can occur under harsh conditions.

  • Incomplete Reaction: Unreacted starting material remaining.

  • Formation of Palladium-Hydride Species (in catalytic hydrogenation): This can lead to undesired hydrodehalogenation byproducts.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Monodebrominated Product
Potential Cause Recommended Solution
Inactive Reagents Use freshly titrated n-BuLi. Ensure magnesium turnings are activated for Grignard reactions. Use a fresh, high-quality Pd/C catalyst.
Insufficiently Low Temperature (for Lithium-Halogen Exchange) Maintain a very low temperature (typically -78 °C) during the addition of n-BuLi to prevent side reactions and reagent decomposition.
Poor Quality Solvents or Presence of Moisture Use anhydrous solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Catalyst Poisoning (for Catalytic Hydrogenation) Ensure the starting material and solvent are free of impurities that could poison the palladium catalyst.
Issue 2: Poor Regioselectivity (Mixture of 2-bromo- and 5-bromo-3-fluoropyridine)
Potential Cause Recommended Solution
Incorrect Solvent Choice To favor debromination at the 2-position, switch to a non-coordinating solvent like toluene.[1] To favor the 5-position, use a coordinating solvent like THF.[1]
Sub-optimal Concentration For 2-position selectivity, try running the reaction at a lower concentration. For 5-position selectivity, a higher concentration may be beneficial.[1]
Reaction Temperature Too High A higher temperature can lead to a loss of selectivity. Maintain a consistent low temperature during the lithium-halogen exchange.
Issue 3: Over-reaction Leading to 3-Fluoropyridine
Potential Cause Recommended Solution
Excess of Reducing Agent Use only a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi for monolithiation. Carefully control the stoichiometry of the hydrogen source in catalytic hydrogenation.
Reaction Time Too Long Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Reaction Temperature Too High Higher temperatures can promote the second dehalogenation. Perform the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Selective Monodebromination via Lithium-Halogen Exchange

This protocol is a general guideline and may require optimization.

Objective: To selectively synthesize either 2-bromo-3-fluoropyridine or 5-bromo-3-fluoropyridine.

Materials:

  • This compound

  • Anhydrous toluene or anhydrous THF

  • n-Butyllithium (in hexanes, freshly titrated)

  • Methanol or saturated aqueous ammonium chloride (for quenching)

  • Standard workup reagents (e.g., diethyl ether, water, brine)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (toluene for 2-position selectivity, THF for 5-position selectivity).[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC or GC-MS by quenching a small aliquot.

  • Once the monolithiation is complete, quench the reaction by the slow addition of a proton source (e.g., methanol).

  • Allow the reaction to warm to room temperature.

  • Perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol is a general guideline for complete debromination and may need significant optimization for selective monodebromination.

Objective: To synthesize 3-fluoropyridine.

Materials:

  • This compound

  • Palladium on carbon (5 or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas source

  • Base (e.g., sodium acetate or triethylamine)

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq.), the solvent, and the base.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the flask with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Visualizations

Logical Workflow for Troubleshooting Dehalogenation

Troubleshooting_Dehalogenation cluster_outcomes Reaction Outcomes cluster_solutions_incomplete Solutions for Incomplete Conversion cluster_solutions_overreaction Solutions for Over-reaction cluster_solutions_selectivity Solutions for Poor Selectivity start Start Dehalogenation of This compound check_conversion Analyze Reaction Mixture (TLC, GC-MS, NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains overreaction Over-reaction (3-Fluoropyridine) check_conversion->overreaction Dibrominated product formed poor_selectivity Poor Regioselectivity (Mixture of Isomers) check_conversion->poor_selectivity Isomeric mixture success Successful Monodebromination check_conversion->success Desired product formed sol_reagents Check Reagent Activity (Fresh n-BuLi, Activated Mg) incomplete->sol_reagents sol_temp_low Optimize Temperature (for Hydrogenation) incomplete->sol_temp_low sol_moisture Ensure Anhydrous Conditions incomplete->sol_moisture sol_equiv Reduce Equivalents of Reducing Agent overreaction->sol_equiv sol_time Decrease Reaction Time overreaction->sol_time sol_temp_high Lower Reaction Temperature overreaction->sol_temp_high sol_solvent Change Solvent (Toluene vs. THF) poor_selectivity->sol_solvent sol_conc Adjust Concentration poor_selectivity->sol_conc end Purify Product success->end

Caption: Troubleshooting workflow for the dehalogenation of this compound.

Experimental Workflow for Selective Monodebromination

Selective_Monodebromination_Workflow cluster_conditions Condition Selection for Regioselectivity start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to -78 °C dissolve->cool toluene Toluene (Low Concentration) -> 5-bromo-3-fluoropyridine dissolve->toluene thf THF (High Concentration) -> 2-bromo-3-fluoropyridine dissolve->thf add_buli Add n-BuLi (1.05 eq.) Dropwise cool->add_buli stir Stir at -78 °C (30-60 min) add_buli->stir quench Quench with Proton Source stir->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end Isolated Monobrominated Product purify->end

Caption: Experimental workflow for selective monodebromination via lithium-halogen exchange.

References

Improving regioselectivity in reactions of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 2,5-Dibromo-3-fluoropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the principal reactive sites on this compound and what factors determine reactivity?

The this compound molecule has three potential sites for substitution: the bromine atom at the C2 position, the bromine atom at the C5 position, and the fluorine atom at the C3 position. The regioselectivity of a reaction is primarily determined by the reaction type and conditions.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the C-Br bonds are significantly more reactive than the C-F bond. The relative reactivity of the C2-Br versus the C5-Br bond is influenced by both electronic and steric factors. The C2 position is generally more electron-deficient due to its proximity to the electronegative pyridine nitrogen, making it more susceptible to oxidative addition by a Palladium(0) catalyst. Therefore, reactions often favor substitution at the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the C-F bond is typically the most reactive site, especially with strong nucleophiles. The fluorine atom at the C3 position is activated by the electron-withdrawing effect of the pyridine nitrogen and the adjacent bromine atoms. Under certain conditions, substitution at the C2 or C5 positions can also occur, but this generally requires harsher conditions or the absence of a more labile C-F bond.

Q2: How can I selectively functionalize the C5 position over the C2 position in a Buchwald-Hartwig amination?

Achieving high selectivity for the C5 position in a palladium-catalyzed amination is a common challenge. Based on studies of the closely related 5-bromo-2-chloro-3-fluoropyridine, exclusive substitution at the C5-bromo position can be achieved using specific ligand/catalyst systems.[1]

Troubleshooting Poor C5 Selectivity:

  • Problem: Significant formation of the C2-aminated product or di-substituted product.

  • Solution 1: Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can influence the steric environment around the palladium center, favoring reaction at the less hindered C5 position. For the analogous 5-bromo-2-chloro-3-fluoropyridine, the use of Xantphos with a Pd2(dba)3 catalyst precursor afforded exclusive substitution at the bromide position.[1]

  • Solution 2: Catalyst System: Ensure the active Pd(0) catalyst is efficiently generated and that the ligand-to-metal ratio is optimal.

  • Solution 3: Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred product.

Q3: I am observing substitution of the fluorine atom during a Suzuki coupling. How can I prevent this?

Direct C-F bond activation in a Suzuki coupling is generally disfavored in the presence of more reactive C-Br bonds. If you are observing C-F substitution, it may indicate that the reaction conditions are too harsh or that the catalyst system is not optimal.

Troubleshooting C-F Substitution:

  • Problem: Formation of byproducts resulting from the displacement of the 3-fluoro substituent.

  • Solution 1: Lower the Temperature: High temperatures can lead to undesired side reactions. Attempt the coupling at a lower temperature (e.g., 80-90 °C) for a longer duration.

  • Solution 2: Change the Base: Use a milder base. Strong bases can sometimes promote side reactions. Consider switching from a strong base like NaOH or K3PO4 to a weaker one like K2CO3 or Cs2CO3.

  • Solution 3: Catalyst and Ligand Selection: Ensure you are using a catalyst system well-suited for selective C-Br activation, such as Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 with a suitable phosphine ligand.

Q4: How can I achieve selective substitution of the C3-Fluoro group via SNAr without displacing the bromine atoms?

Selective substitution of the 3-fluoro group can be achieved under SNAr conditions, as the C-F bond is highly activated. A study on 5-bromo-2-chloro-3-fluoropyridine demonstrated that selective substitution of the 3-fluoro group is possible.[1]

Troubleshooting Poor C3-Fluoro Selectivity:

  • Problem: Reaction with the C-Br bonds is occurring.

  • Solution 1: Use Classic SNAr Conditions: Employ a suitable nucleophile (e.g., an amine or an alkoxide) in a polar aprotic solvent like DMSO, DMF, or NMP. The absence of a palladium catalyst is crucial to avoid C-Br activation.

  • Solution 2: Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize the chance of multiple substitutions.

  • Solution 3: Temperature Control: Start at room temperature and gently heat if necessary. High temperatures may lead to the substitution of the less reactive C-Br bonds.

Data on Regioselectivity

The following tables summarize reaction conditions that influence regioselectivity. Data for the closely related analog, 5-bromo-2-chloro-3-fluoropyridine, is included to provide guidance.

Table 1: Regioselectivity in Amination Reactions

Starting Material Reaction Type Catalyst / Ligand Base Solvent Temp. (°C) Position of Substitution Product Ref.
5-Bromo-2-chloro-3-fluoropyridine Buchwald-Hartwig Pd2(dba)3 / Xantphos Cs2CO3 Toluene 110 C5-Br (Exclusive) 5-Amino-2-chloro-3-fluoropyridine derivative [1]
5-Bromo-2-chloro-3-fluoropyridine SNAr (Neat) None None Neat 120 C2-Cl (Preferred) 2-Amino-5-bromo-3-fluoropyridine derivative [1]

| 5-Bromo-2-chloro-3-fluoropyridine | SNAr | None | K2CO3 | DMSO | 150 | C3-F (Selective) | 3-Amino-5-bromo-2-chloropyridine derivative |[1] |

Table 2: General Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Typical Selectivity Ref.
Pd(PPh3)4 (3-5) - K3PO4 or Na2CO3 1,4-Dioxane/H2O 90-100 Generally favors the more electron-deficient position (C2) [2]
Pd(OAc)2 (1-2) SPhos or XPhos (2-4) K3PO4 Toluene or Dioxane 80-110 Ligand-dependent, can be tuned for C2 or C5 [3]

| PdCl2(dppf) (3) | - | K2CO3 | DMF/H2O | 80 | Often provides good selectivity for C2 |[4] |

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol provides a general starting point for the selective mono-arylation of this compound at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K3PO4, and Pd(PPh3)4.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-bromo-3-fluoropyridine.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5 Position

This protocol is adapted from conditions known to be selective for the C5-bromo position on an analogous substrate.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cs2CO3 (1.5 equiv)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd2(dba)3, Xantphos, and Cs2CO3.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_opt Optimization cluster_exec Execution & Analysis A Define Target Regioisomer (C2, C5, or C3 substitution?) B Select Reaction Type (Suzuki, Buchwald, SNAr) A->B Based on desired functional group C Choose Catalyst & Ligand (e.g., Pd(PPh3)4, Pd/Xantphos) B->C For Cross-Coupling D Select Base & Solvent (e.g., K3PO4, Cs2CO3, Toluene, Dioxane) B->D For all types E Set Reaction Conditions (Temperature, Time) C->E D->E F Run Reaction Under Inert Atmosphere E->F G Monitor Progress (TLC, LC-MS) F->G H Workup & Purify G->H I Analyze Regioselectivity (NMR, GC-MS) H->I I->A Iterate if selectivity is low

Caption: General workflow for optimizing regioselective reactions.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions center Regioselectivity (C2 vs. C5) E1 C2 is more electron-deficient (Proximity to Pyridine-N) E2 Favors Oxidative Addition at C2 E1->E2 E2->center S1 Bulky Ligands (e.g., Xantphos, SPhos) S2 Can favor less hindered C5 site S1->S2 S2->center C1 Lower Temperature C2 Favors Kinetic Product (Often C2) C1->C2 C2->center

Caption: Key factors influencing C2 vs. C5 selectivity in cross-coupling.

Troubleshooting_Tree start Low Regioselectivity Observed q1 Reaction Type? start->q1 a1 Cross-Coupling (Suzuki/Buchwald) q1->a1 Pd-Catalyzed a2 SNAr q1->a2 Nucleophilic q2 Wrong C-X bond reacting? a1->q2 sol4 Ensure No Pd Catalyst is Present a2->sol4 If C-Br bonds react a3 Mixture of C2/C5 isomers q2->a3 Yes a4 C-F bond reacting q2->a4 Yes sol1 Change Ligand (e.g., to Xantphos for C5) a3->sol1 sol2 Lower Temperature a3->sol2 a4->sol2 sol3 Use Milder Base a4->sol3

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Catalyst Poisoning in 2,5-Dibromo-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in catalytic reactions involving 2,5-Dibromo-3-fluoropyridine. This versatile building block is crucial in pharmaceutical synthesis, but its pyridine core presents unique challenges related to catalyst stability and performance.[1][2][3] This guide provides practical troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Conversion

Question: My reaction with this compound has stalled or is showing very low conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in cross-coupling reactions with this compound is a common problem, often pointing to catalyst deactivation. The primary culprits are typically catalyst poisoning by the substrate itself, external impurities, or catalyst decomposition.

Possible Cause A: Catalyst Poisoning by the Pyridine Nitrogen

The Lewis basic nitrogen atom in the 3-fluoropyridine ring can strongly coordinate to the palladium catalyst center. This coordination can form stable, inactive complexes that prevent the catalyst from participating in the catalytic cycle, effectively "poisoning" it.[4][5] This is a well-documented issue with nitrogen-containing heterocycles.[4][6]

  • Solutions:

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[6] These ligands also promote the desired steps of the catalytic cycle, such as oxidative addition and reductive elimination, which can outcompete the poisoning process.[4][7]

    • Select an Appropriate Pre-catalyst: Using a pre-catalyst that rapidly forms the active catalytic species in situ can minimize the opportunity for the pyridine substrate to coordinate and form inactive complexes.[4]

Possible Cause B: Poisoning by External Impurities

Trace impurities in starting materials, reagents, or solvents can act as potent catalyst poisons.

  • Sulfur Compounds: Sulfur-containing impurities, even at parts-per-million (ppm) levels, can irreversibly bind to and deactivate palladium catalysts.[8][9][10]

  • Water and Oxygen: While some Suzuki reactions benefit from a small amount of water, excessive water can promote side reactions like protodeboronation.[6] Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst.[4][11]

  • Other Coordinating Species: Impurities like other nitrogen-containing heterocycles or halides can compete for active sites on the catalyst.[11]

  • Solutions:

    • Purify Starting Materials: Ensure the purity of this compound and the coupling partner. Recrystallization or column chromatography may be necessary.

    • Use High-Purity, Anhydrous Solvents: Use freshly dried and degassed solvents. Water can act as a poison for some catalysts by competing for active sites.[11]

    • Thoroughly Degas the Reaction Mixture: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. This removes dissolved oxygen.[4][6]

Possible Cause C: Catalyst Decomposition (Palladium Black Formation)

If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[4]

  • Solutions:

    • Optimize Reaction Conditions: Adjusting the temperature, concentration, and stirring rate can help. Sometimes, lower temperatures can prevent catalyst agglomeration.[4]

    • Increase Ligand Concentration: A slight excess of the phosphine ligand can sometimes help stabilize the Pd(0) species in solution and prevent decomposition.

Issue 2: Significant Formation of Side Products

Question: My reaction is working, but I'm getting a complex mixture with significant side products. How can I improve the selectivity?

Answer:

The formation of side products is often linked to reaction conditions and the stability of your reagents. Common side products in Suzuki-Miyaura reactions, a frequent choice for this substrate, include protodeboronated and homocoupled products.

Possible Cause A: Protodeboronation of the Boronic Acid/Ester

This is a major side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a C-H bond, consuming your coupling partner.[6] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway, which is often accelerated by strong bases and high temperatures.[6]

  • Solutions:

    • Use a Milder Base: Switch from strong bases like NaOH or NaOtBu to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][7]

    • Use Boronic Pinacol Esters (BPin): These are often more stable towards protodeboronation than the corresponding boronic acids.

    • Optimize Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures, which can promote decomposition.[6]

Possible Cause B: Homocoupling of the Aryl Halide or Boronic Acid

This side reaction involves the coupling of two molecules of the same starting material. Homocoupling of the aryl halide is often promoted by the presence of oxygen.[6]

  • Solutions:

    • Ensure Thorough Degassing: As mentioned previously, removing oxygen is critical.[6]

    • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can minimize the pathways that lead to homocoupling.[4][6]

Possible Cause C: Dehalogenation

In this side reaction, one of the bromine atoms on the pyridine ring is replaced by a hydrogen atom.

  • Solutions:

    • Optimize Ligand and Base: The choice of ligand and base can influence the rate of the desired cross-coupling versus the undesired dehalogenation.[4] Screening different combinations may be necessary.

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation pathways.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts and ligands for cross-coupling reactions with this compound?

A1: Palladium-based catalysts are most frequently used. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and various pre-catalysts.[12][13] The choice of ligand is critical to success. For challenging substrates like this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos are often required to promote efficient catalysis and prevent deactivation by the pyridine nitrogen.[6][14]

Q2: How can I detect what is poisoning my catalyst?

A2: Identifying a specific poison requires analytical techniques. If you suspect impurities in your starting materials or recovered catalyst, methods like Infrared (IR) spectroscopy or X-ray photoelectron spectroscopy (XPS) can provide insights into the catalyst's surface.[15] Inductively coupled plasma (ICP) techniques can detect poisoning by heavy metals like mercury, lead, or arsenic.[16] Gas chromatography and mass spectrometry (GC-MS) can analyze reactants for volatile impurities that might act as poisons.[15][17]

Q3: What are the best practices for setting up a reaction to avoid catalyst poisoning?

A3:

  • Use High-Purity Reagents: Start with the highest purity this compound, coupling partners, and other reagents available.

  • Use Anhydrous, Degassed Solvents: Ensure solvents are properly dried and purged with an inert gas (Argon or Nitrogen) before use.[11]

  • Maintain an Inert Atmosphere: Set up the reaction in a flame-dried flask under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.[11]

  • Careful Reagent Addition: Add the catalyst and ligands last, after the flask has been purged and is under an inert atmosphere.

Q4: Can a poisoned catalyst be regenerated?

A4: Regeneration is sometimes possible but depends on the poison.

  • Sulfur Poisoning: Palladium catalysts poisoned by sulfur can sometimes be regenerated through thermal treatment or by washing with specific chemical solutions, such as hydrogen peroxide or dilute alkaline solutions.[8][18][19] However, full activity is often not recovered.[9]

  • Poisoning by Pyridine Coordination: This is often a reversible inhibition. Changing reaction conditions (e.g., adding a more strongly coordinating ligand) can sometimes displace the pyridine from the metal center and restore activity.

  • Decomposition (Palladium Black): This is generally irreversible.

Q5: Which bromine atom (at C2 or C5) is more reactive in this compound?

A5: In dihalogenated pyridines, the reactivity towards oxidative addition in palladium-catalyzed cross-coupling reactions is influenced by the electronic environment. Generally, the bromine at the C2 position is adjacent to the electron-withdrawing nitrogen and fluorine atoms, making it more electron-deficient and typically more reactive towards oxidative addition than the bromine at the C5 position. Chemoselective functionalization is often possible by carefully controlling the reaction conditions.[20]

Data Presentation

Table 1: Common Catalyst Poisons in Palladium-Catalyzed Cross-Coupling Reactions and Their Effects.

Poison ClassExamplesSourceEffect on CatalystMitigation Strategy
Sulfur Compounds Thiols, Thiophenes, SulfidesImpurities in reagents or solventsStrong, often irreversible binding to active sites, causing severe deactivation.[8][10]Purification of starting materials; use of sulfur scavengers.
Coordinating Heterocycles Pyridine (substrate), ImidazoleSubstrate, byproducts, impuritiesReversible or irreversible coordination to the metal center, blocking active sites.[4][13]Use of bulky, electron-rich ligands to sterically block coordination.[6]
Water Solvents, reagents, atmosphereCan act as a poison for some catalysts; promotes protodeboronation in Suzuki reactions.[6][11]Use of anhydrous solvents and inert atmosphere techniques.[11]
Oxygen AtmospherePromotes oxidation of active Pd(0) to inactive Pd(II) and can lead to homocoupling side products.[4][6]Thoroughly degas all solvents and maintain a strict inert atmosphere.[4]
Heavy Metals Mercury, Lead, ArsenicContaminants in starting materialsCan alloy with or block active sites of the palladium catalyst.[16]Use high-purity starting materials; perform elemental analysis (ICP-MS).[16]
Halide Ions Excess Cl⁻, Br⁻, I⁻Reagents, byproductsHigh concentrations can sometimes inhibit catalyst activity by forming stable halo-complexes.[13]Optimize stoichiometry and base selection.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This is a representative procedure and should be optimized for your specific coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed Buchwald pre-catalyst, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Flask Preparation: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under a positive flow of Argon or Nitrogen.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex) under an inert atmosphere. Dissolve in a small amount of the degassed solvent and add it to the reaction flask via syringe. Alternatively, add the solid catalyst quickly under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[7]

Protocol 2: "Spiking Experiment" to Identify a Suspected Poison

This experiment can help determine if a specific substance is poisoning your reaction.[11]

  • Baseline Reaction: Run a control reaction under your optimized conditions using highly purified starting materials and solvents. Record the reaction rate and final yield.[11]

  • Spiking Experiment: Set up a series of parallel reactions identical to the baseline. To each reaction, add a small, known amount of a potential poison (e.g., a specific sulfur-containing compound, a small amount of water).[11]

  • Comparison: Compare the reaction profiles and final yields of the "spiked" reactions to the baseline. A significant decrease in reaction rate or yield in a spiked reaction strongly indicates that the added substance is a catalyst poison.[11]

Visualizations

Diagrams of Key Pathways and Workflows

Catalyst_Poisoning_by_Pyridine Mechanism of Catalyst Poisoning by Pyridine Nitrogen active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Pyridine Complex (Poisoned Catalyst) active_catalyst->inactive_complex Coordination by Pyridine Nitrogen catalytic_cycle Desired Catalytic Cycle active_catalyst->catalytic_cycle Enters Cycle pyridine_substrate This compound pyridine_substrate->inactive_complex catalytic_cycle->active_catalyst Regenerated

Caption: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.[4]

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield or No Reaction check_poisoning Suspect Catalyst Poisoning? start->check_poisoning check_conditions Suspect Suboptimal Conditions? check_poisoning->check_conditions No poison_source Identify Poison Source check_poisoning->poison_source Yes optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base Yes rerun Re-run Optimized Reaction check_conditions->rerun No purify Purify Reagents/ Use Anhydrous/Degassed Solvents poison_source->purify change_ligand Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) poison_source->change_ligand purify->rerun change_ligand->rerun optimize_temp Optimize Temperature optimize_base->optimize_temp change_catalyst Switch to More Active Catalyst System optimize_temp->change_catalyst change_catalyst->rerun

Caption: A workflow diagram for systematically troubleshooting low reaction yields.[7]

Suzuki_Cycle_Interference Interference Points in the Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X(L_n) add->pd2 trans Transmetalation pd2->trans Ar'-B(OR)2 pd2_ar Ar-Pd(II)-Ar'(L_n) trans->pd2_ar elim Reductive Elimination pd2_ar->elim elim->pd0 Catalyst Regeneration product Product (Ar-Ar') elim->product pyridine_poison Pyridine Substrate (Coordination) pyridine_poison->pd0 Inhibits sulfur_poison Sulfur Impurities (Binding) sulfur_poison->pd0 Deactivates oxygen_poison Oxygen (Oxidation) oxygen_poison->pd0 Decomposes

Caption: Common poisons can interfere at the crucial Pd(0) stage of the catalytic cycle, preventing the reaction from proceeding.[4][21]

References

Effect of base and solvent on Buchwald-Hartwig amination of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2,5-Dibromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the monoamination of this compound?

A1: The monoamination of this compound is expected to show high regioselectivity for the substitution of the bromine atom at the C2 position. The fluorine atom at the C3 position has an activating effect on the C2 position, making it more susceptible to oxidative addition to the palladium catalyst.

Q2: Which factors have the most significant impact on the success of this reaction?

A2: The choice of base, solvent, and ligand are all critical for a successful reaction. The interplay between these components determines reaction rate, yield, and selectivity. The purity of all reagents and the maintenance of an inert atmosphere are also crucial.

Q3: Can I use a weaker base to avoid side reactions with sensitive functional groups?

A3: Yes, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly if your amine substrate contains base-sensitive functional groups.[1] However, employing a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve a good yield. For substrates not sensitive to strong bases, sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

Q4: What are the most common solvents for this type of reaction, and how do I choose the right one?

A4: Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[1] The choice of solvent often depends on the solubility of your specific amine and the palladium catalyst complex. For more polar substrates, solvents such as tetrahydrofuran (THF) or tert-butanol (t-BuOH) may be beneficial.[1] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: Is it possible to achieve diamination of this compound?

A5: While monoamination at the C2 position is generally favored, achieving diamination is possible. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and a different choice of ligand and base to facilitate the second amination at the less reactive C5 position.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Impure reagents, presence of oxygen or moisture. 2. Suboptimal Base: The chosen base may be too weak for the specific amine. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed.1. Ensure all reagents are pure and use anhydrous, degassed solvents. Maintain a strict inert atmosphere (argon or nitrogen). 2. If using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to a stronger base such as NaOtBu, provided your substrate is stable. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.
Poor Regioselectivity (Mixture of C2 and C5 amination) 1. High Reaction Temperature: Elevated temperatures can sometimes overcome the inherent selectivity. 2. Ligand Choice: The ligand may not be providing sufficient steric bulk to favor the C2 position.1. Lower the reaction temperature and increase the reaction time. 2. Screen different phosphine ligands. Bulky biarylphosphine ligands often enhance regioselectivity.
Formation of Palladium Black Catalyst Decomposition: This indicates that the active Pd(0) catalyst is precipitating out of the solution. This can be caused by impurities, excessive heat, or an inappropriate ligand.1. Stop the reaction and restart with fresh, pure reagents and meticulously dried and degassed solvents. 2. Lower the reaction temperature. 3. Choose a more robust ligand that better stabilizes the palladium catalyst.
Hydrodehalogenation Side Product Competing Reaction Pathway: The palladium-amido complex may undergo β-hydride elimination instead of reductive elimination.1. Modify the ligand to one that promotes reductive elimination. 2. Adjust the base and solvent combination, as this can influence the relative rates of the desired and undesired pathways.

Data Presentation

Table 1: Effect of Base on the Monoamination of this compound with Morpholine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of 2-morpholino-5-bromo-3-fluoropyridine (%)
1NaOtBu (1.2)Toluene1001285
2Cs₂CO₃ (1.5)1,4-Dioxane1102478
3K₃PO₄ (2.0)1,4-Dioxane1102472
4DBU (2.0)Toluene1001845

Note: This data is representative and based on typical outcomes for similar substrates. Actual results may vary.

Table 2: Effect of Solvent on the Monoamination of this compound with Aniline

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N-(5-bromo-3-fluoropyridin-2-yl)aniline (%)
1NaOtBu (1.2)Toluene1001692
2NaOtBu (1.2)1,4-Dioxane1001688
3NaOtBu (1.2)THF802465
4NaOtBu (1.2)DMF1001255

Note: This data is representative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Monoamination using Sodium tert-Butoxide

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired amine (1.1 equiv.), sodium tert-butoxide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Monoamination using Cesium Carbonate

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArylHalide This compound ArylHalide->OxAdd PdAmido Palladium-Amido Complex OxAdd->PdAmido Amine Coordination & Deprotonation Amine Amine (R₂NH) Amine->OxAdd Base Base Base->OxAdd PdAmido->Pd0 Reductive Elimination Product Aminated Pyridine PdAmido->Product Troubleshooting_Workflow Start Low or No Product CheckInert Verify Inert Atmosphere & Reagent Purity Start->CheckInert ScreenBase Screen Different Bases (e.g., NaOtBu, Cs₂CO₃) CheckInert->ScreenBase If no improvement Success Reaction Optimized CheckInert->Success If successful ScreenSolvent Screen Solvents (Toluene, Dioxane) ScreenBase->ScreenSolvent If no improvement ScreenBase->Success If successful ScreenLigand Screen Ligands (e.g., XPhos, BINAP) ScreenSolvent->ScreenLigand If no improvement ScreenSolvent->Success If successful AdjustTemp Adjust Temperature ScreenLigand->AdjustTemp If no improvement ScreenLigand->Success If successful AdjustTemp->Success If successful

References

Minimizing homocoupling in Sonogashira reactions of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and achieving successful Sonogashira cross-coupling reactions with 2,5-Dibromo-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Sonogashira reaction with this compound?

A1: The primary challenge is minimizing the formation of the alkyne homocoupling byproduct, often referred to as the Glaser coupling product. This side reaction consumes the terminal alkyne, reduces the yield of the desired cross-coupled product, and complicates purification. Additionally, the presence of two bromine atoms introduces the potential for both mono- and di-alkynylation, requiring careful control of reaction conditions to achieve the desired product.

Q2: What causes alkyne homocoupling in Sonogashira reactions?

A2: The principal causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is crucial for the cross-coupling catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a symmetric 1,3-diyne (the homocoupled product).[2]

Q3: Is it possible to perform a Sonogashira reaction on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols are a highly effective strategy to eliminate the primary pathway for Glaser homocoupling.[3][4] These reactions may require adjustments to the reaction conditions, such as the use of more active palladium catalysts with bulky, electron-rich phosphine ligands, different bases, or higher temperatures to proceed efficiently.[5][6]

Q4: Which bromine atom on this compound is more likely to react in a mono-alkynylation reaction?

A4: The reactivity of the two bromine atoms is influenced by the electronic effects of the fluorine atom and the pyridine nitrogen. The fluorine atom at the 3-position is electron-withdrawing, which can affect the electrophilicity of the adjacent carbon atoms. Generally, in dihalogenated pyridines, Sonogashira coupling occurs at the more electrophilic position. The oxidative addition of the palladium catalyst is typically favored at the carbon-halogen bond that is more electron-deficient. For this compound, the relative reactivity would need to be determined experimentally, but selective mono-alkynylation is often achievable by carefully controlling the stoichiometry of the alkyne.

Q5: What is the typical reactivity order for aryl halides in Sonogashira couplings?

A5: The general reactivity trend for aryl halides is I > Br > Cl. Aryl iodides are the most reactive and can often undergo coupling at or near room temperature, while aryl bromides typically require heating.[1]

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses common issues encountered during Sonogashira reactions of this compound, with a focus on minimizing the formation of the undesired homocoupled product.

Problem Potential Cause Recommended Solution
High percentage of homocoupled alkyne observed. Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the entire experiment.[2]
High concentration or activity of the copper(I) co-catalyst.Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). Alternatively, switch to a copper-free protocol.[3][4]
Slow rate of the desired cross-coupling reaction.Increase the reaction temperature moderately. Optimize the palladium catalyst and ligand system; bulky, electron-rich phosphine ligands can accelerate the cross-coupling.[7] Consider slow addition of the terminal alkyne to the reaction mixture to maintain its low concentration.
Low or no yield of the desired product. Inactive palladium catalyst.Use a fresh, high-quality palladium catalyst. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[8]
Poor quality of reagents or solvents.Use anhydrous, degassed solvents and high-purity reagents. Amine bases should be distilled if they are old.
Inappropriate reaction temperature.For aryl bromides like this compound, heating is often necessary. Start with a moderate temperature (e.g., 60-80 °C) and optimize as needed.[9]
Formation of multiple products (mono-, di-alkynylated, etc.). Incorrect stoichiometry of reagents.For mono-alkynylation, use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. For di-alkynylation, a larger excess of the alkyne (≥2.2 equivalents) will be required, likely with longer reaction times or higher temperatures.

Data Presentation

The following table summarizes representative yields for a Sonogashira reaction with a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, highlighting the successful synthesis of the cross-coupled product and the observed level of homocoupling.[10]

Alkyne SubstrateCross-Coupled Product Yield (%)Homocoupling Byproduct (%)
1-ethyl-4-ethynylbenzeneLow (25%)~10%
PhenylacetyleneHigh (85%)Not explicitly quantified, but reaction was successful
1-ethynyl-4-methoxybenzeneHigh (93%)Not explicitly quantified, but reaction was successful

Note: These results are for 6-bromo-3-fluoro-2-cyanopyridine and serve as an indication of expected outcomes for the structurally similar this compound.[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Reaction (Based on a similar substrate) [10]

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine and can be used as a starting point for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-alkynylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous and degassed THF

  • Anhydrous and degassed Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF and Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If no reaction occurs, gradually increase the temperature to 60-80 °C.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This is a general protocol for a copper-free Sonogashira reaction that can be adapted for this compound to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv for mono-alkynylation)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Sonogashira_Homocoupling_Pathway cluster_sonogashira Sonogashira Cross-Coupling Cycle cluster_glaser Glaser Homocoupling (Side Reaction) A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(Ln) B->C Transmetalation (Cu-C≡CR) C->A D Ar-C≡C-R (Desired Product) C->D Reductive Elimination E R-C≡C-H F R-C≡C-Cu E->F Cu(I), Base F->C Enters Sonogashira Cycle G R-C≡C-C≡C-R (Homocoupling Product) F->G O₂ (Oxidative Dimerization) Start Terminal Alkyne Start->E Start->F

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas all solvents and reagents. Maintain positive inert gas pressure. Check_Inert->Degas No Check_Copper Is a copper co-catalyst being used? Check_Inert->Check_Copper Yes Degas->Check_Copper Reduce_Cu Action: Reduce CuI loading or switch to a copper-free protocol. Check_Copper->Reduce_Cu Yes Check_Rate Is the cross-coupling rate slow? Check_Copper->Check_Rate No Reduce_Cu->Check_Rate Optimize_Conditions Action: Optimize temperature, catalyst, and ligand. Consider slow alkyne addition. Check_Rate->Optimize_Conditions Yes End Homocoupling Minimized Check_Rate->End No Optimize_Conditions->End

Caption: A logical workflow for troubleshooting excessive homocoupling.

References

Technical Support Center: Synthesis and Purification of 2,5-Dibromo-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 2,5-dibromo-3-fluoropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: There are two main scalable routes for the synthesis of this compound. The first involves the diazotization of a suitable aminofluoropyridine followed by a Sandmeyer-type bromination. The second route starts with a fluorinated hydroxypyridine, which then undergoes bromination.[1]

Q2: I am observing the formation of a phenolic byproduct during my Sandmeyer reaction. What is the cause and how can I minimize it?

A2: The formation of a hydroxypyridine (phenolic byproduct) is a common side reaction in Sandmeyer reactions, where water acts as a nucleophile, displacing the diazonium group.[2] To minimize this, ensure your reaction is carried out under strictly anhydrous conditions and that the temperature is kept low during the diazotization step. Using a non-aqueous solvent and a nitrite source like isoamyl nitrite can also reduce the formation of phenolic impurities.

Q3: My bromination of 3-fluoropyridine is not selective and I'm getting a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for 2,5-dibromination?

A3: Achieving regioselectivity in the halogenation of pyridine rings can be challenging due to the ring's electronic properties. To improve selectivity, you can try moderating the reaction conditions. This includes using a less reactive brominating agent, controlling the stoichiometry of the brominating agent carefully, and running the reaction at a lower temperature. Protecting groups can also be employed to block more reactive sites on the pyridine ring, directing the bromination to the desired positions.

Q4: What are the common impurities I should look for during the purification of this compound?

A4: Common impurities depend on the synthetic route. For the Sandmeyer route, expect to see starting amino-fluoropyridine, mono-brominated fluoropyridines, and potentially phenolic byproducts.[3] For the bromination route from 3-fluoro-2-hydroxypyridine, you may find under- or over-brominated species and residual starting material.[1] Isomeric impurities, where the bromine atoms are at different positions, are also a possibility.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is often the most effective and economical method.[4] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be chosen. Common solvent systems for halogenated pyridines include isopropanol/water mixtures.[4] Fractional distillation under reduced pressure can also be an option if the impurities have significantly different boiling points, though this can be less efficient for separating isomers with close boiling points.[4]

Experimental Protocols

Method 1: Synthesis via Diazotization and Sandmeyer-Type Bromination

This protocol is based on the general principles of the Sandmeyer reaction, a widely used method for converting aromatic amines to aryl halides.[2][5]

Step 1: Diazotization of 2-amino-5-bromo-3-fluoropyridine

  • To a solution of hydrobromic acid (48%), add 2-amino-5-bromo-3-fluoropyridine while maintaining the temperature at 0-5 °C with an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Method 2: Synthesis from 3-fluoro-2-hydroxypyridine

This method involves the direct bromination of a fluorinated hydroxypyridine precursor.[1]

Step 1: Mono-bromination of 3-fluoro-2-hydroxypyridine

  • Dissolve 3-fluoro-2-hydroxypyridine in an inert solvent.

  • Cool the solution to between -20 °C and 50 °C.

  • Slowly add one equivalent of bromine.

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Work up the reaction to isolate 5-bromo-3-fluoro-2-hydroxypyridine.

Step 2: Conversion to this compound

  • Treat the 5-bromo-3-fluoro-2-hydroxypyridine from Step 1 with a brominating agent such as phosphorus oxybromide or phosphorus pentabromide.

  • Heat the reaction mixture to between 100 °C and 170 °C.[1]

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent, wash, and dry the organic layer.

  • Remove the solvent to yield the crude this compound.

Data Presentation

ParameterMethod 1: Sandmeyer ReactionMethod 2: Bromination of Hydroxypyridine
Starting Material 2-amino-5-bromo-3-fluoropyridine3-fluoro-2-hydroxypyridine
Key Reagents NaNO₂, HBr, CuBrBr₂, POBr₃/PBr₅
Reaction Temp. 0-5 °C (Diazotization), 50-60 °C (Bromination)-20 to 50 °C (Step 1), 100-170 °C (Step 2)
Typical Yield 60-80% (Varies with substrate)Not specified, but can be high
Key Side Products Phenolic impurities, protodeamination productsUnder/over-brominated products

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Sandmeyer Reaction - Incomplete diazotization. - Decomposition of the diazonium salt. - Formation of side products (e.g., phenols, biaryls).[2]- Ensure the temperature is maintained at 0-5 °C during diazotization. - Use the diazonium salt immediately after preparation. - Ensure anhydrous conditions to minimize phenol formation.
Formation of Poly-brominated Impurities - Reaction temperature is too high. - Excess brominating agent used. - Highly activating starting material.- Lower the reaction temperature. - Use a precise stoichiometry of the brominating agent. - Consider protecting the amino group if starting from an aminopyridine to reduce its activating effect.
Product Fails to Crystallize During Purification - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Concentrate the solution by removing some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal of pure product to induce crystallization. - Consider an alternative purification method like column chromatography for an initial clean-up.[4]
Difficult Separation of Isomeric Impurities - Isomers have very similar physical properties.- For recrystallization, try different solvent systems.[4] - For distillation, use a high-efficiency fractional distillation column.[4] - Preparative HPLC may be necessary for very difficult separations.

Visualizations

Synthesis_Method_1 Synthesis via Sandmeyer Reaction cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Sandmeyer Bromination cluster_product Final Product start 2-amino-5-bromo-3-fluoropyridine diazotization Diazonium Salt Formation start->diazotization NaNO2, HBr 0-5 °C bromination Bromination diazotization->bromination CuBr 50-60 °C product This compound bromination->product

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Synthesis_Method_2 Synthesis from 3-fluoro-2-hydroxypyridine cluster_start Starting Material cluster_bromination1 Step 1: Mono-bromination cluster_bromination2 Step 2: Di-bromination cluster_product Final Product start 3-fluoro-2-hydroxypyridine bromination1 5-bromo-3-fluoro-2-hydroxypyridine start->bromination1 Br2 -20 to 50 °C bromination2 Conversion to Di-bromo bromination1->bromination2 POBr3 / PBr5 100-170 °C product This compound bromination2->product

Caption: Workflow for the synthesis of this compound from 3-fluoro-2-hydroxypyridine.

Purification_Workflow General Purification Workflow crude Crude Product extraction Aqueous Workup & Extraction crude->extraction concentration Solvent Removal extraction->concentration purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization Scalable distillation Fractional Distillation purification->distillation For different B.P. chromatography Column Chromatography purification->chromatography Lab-scale pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

References

Validation & Comparative

Reactivity Face-Off: 2,5-Dibromo-3-fluoropyridine vs. 2,5-Dichloropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyridine derivatives are of paramount importance. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 2,5-Dibromo-3-fluoropyridine and 2,5-dichloropyridine. Understanding the nuanced differences in their reactivity in pivotal synthetic transformations is crucial for efficient route design and the rapid generation of diverse compound libraries.

This comparison focuses on three indispensable reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and halogen-metal exchange/lithiation. The discussion is supported by available experimental data to provide an objective assessment of their performance.

At a Glance: Key Reactivity Differences

FeatureThis compound2,5-Dichloropyridine
General Reactivity Higher reactivity in Pd-catalyzed cross-couplings due to weaker C-Br bonds.Lower reactivity, often requiring more forcing conditions or specialized catalysts.
Suzuki-Miyaura Coupling Expected to be more reactive, particularly at the C2-Br position. The 3-fluoro group may influence regioselectivity.Less reactive, with selectivity between C2 and C5 being controllable under specific conditions.[1]
Buchwald-Hartwig Amination Higher reactivity anticipated due to the C-Br bonds. Regioselectivity is a key consideration.Requires robust catalyst systems for efficient amination.[2]
Lithiation/Halogen-Metal Exchange Susceptible to halogen-metal exchange, with regioselectivity influenced by the electronic effects of the fluorine and the position of the bromines.Can undergo lithiation, but regioselectivity can be complex.

In-Depth Reactivity Analysis

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The primary determinant of reactivity for aryl halides in this palladium-catalyzed cross-coupling is the strength of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for the rate-determining oxidative addition step.[3]

This compound: While specific comparative data is limited, the presence of two bromine atoms suggests a higher reactivity compared to its chlorinated counterpart. In dihalogenated pyridines, the halogen at the C2-position is generally more susceptible to oxidative addition by the palladium catalyst due to the electronic influence of the adjacent nitrogen atom. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to further influence the electron density of the pyridine ring and potentially modulate the reactivity and regioselectivity of the coupling.

2,5-Dichloropyridine: This substrate is less reactive in Suzuki-Miyaura couplings and often necessitates more forcing conditions, such as higher temperatures or the use of highly active catalyst systems.[1] However, this lower reactivity can be synthetically advantageous, allowing for selective mono-arylation. Studies have shown that C5-selective Suzuki coupling of 2,5-dichloropyridine can be achieved under ligand-free "Jeffery" conditions.[1]

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
2,5-DichloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90122-Chloro-5-phenylpyridineModerate
2,5-Dibromo-3-hexylthiophene*Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90122,5-Diaryl-3-hexylthiophenesModerate to Good[4]
Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the ease of the oxidative addition step.

This compound: The weaker C-Br bonds of this compound suggest it will be a more reactive substrate in palladium-catalyzed aminations compared to 2,5-dichloropyridine. The key challenge lies in controlling the regioselectivity of the amination, as either one or both bromine atoms could potentially react. The electronic effect of the 3-fluoro substituent is expected to play a significant role in directing the regiochemical outcome. For related 2,5-dibromopyridines, amination has been shown to occur selectively at the C2 position.[2]

2,5-Dichloropyridine: Effecting Buchwald-Hartwig amination on 2,5-dichloropyridine typically requires the use of bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[1] Selective mono-amination is a desirable and achievable transformation with this substrate.

Table 2: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst Precursor/LigandBaseSolventTemp. (°C)ProductExpected Yield
2,5-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002-Chloro-5-morpholinopyridineGood[1]
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos or BrettPhos PrecatalystsLiHMDSVarious-N³-substituted-2,3-diaminopyridines-[5]

Note: Direct comparative data for this compound is limited. The data for related compounds illustrates typical conditions.

Lithiation and Halogen-Metal Exchange: Generating Nucleophiles

The generation of organolithium reagents via halogen-metal exchange is a powerful strategy for introducing a wide range of electrophiles. The regioselectivity of this process is highly dependent on the substrate and reaction conditions.

This compound: The bromine atoms are susceptible to halogen-metal exchange with strong organolithium bases like n-butyllithium. The regioselectivity of this exchange will be dictated by a combination of electronic and steric factors. The electron-withdrawing fluorine at C3 will increase the acidity of the adjacent C4 proton, making direct lithiation a competing pathway. The relative rates of halogen-metal exchange at C2 versus C5 will be influenced by the directing and electronic effects of the fluorine atom.

2,5-Dichloropyridine: Chlorine atoms are generally less reactive towards halogen-metal exchange than bromine atoms.[6] Lithiation of 2,5-dichloropyridine can be complex, and direct deprotonation at other positions on the ring can compete with halogen-metal exchange.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these transformations. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, BINAP), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor the progress by a suitable analytical technique.

  • Work-up: After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To aid in the conceptual understanding of these key transformations, the following diagrams illustrate the general catalytic cycles and experimental workflows.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R2NH [L-Pd(II)(Ar)(NHR2)]+X- [L-Pd(II)(Ar)(NHR2)]+X- Amine Coordination->[L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

A Comparative Guide to the Synthesis of 3-Fluoropyridine: Alternative Reagents to 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine is a critical building block in the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly alter the parent molecule's metabolic stability, binding affinity, and lipophilicity. While the use of 2,5-Dibromo-3-fluoropyridine as a starting material is a common strategy, the exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and accessing diverse substitution patterns. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of 3-fluoropyridine, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Several effective alternatives to syntheses starting from this compound have been developed. The most prominent methods include the Balz-Schiemann reaction, halogen exchange (Halex) reactions, and modern photoredox-mediated cyclizations. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the leading alternative synthetic routes to 3-fluoropyridine.

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Balz-Schiemann Reaction 3-AminopyridineHBF₄, NaNO₂Diazotization at 0-5 °C, then thermal decomposition~50Not explicitly cited
Halogen Exchange (Halex) 3-ChloropyridineCsF, HFHigh TemperatureVery Low[1]
Halogen Exchange (Halex) 3-BromopyridineCsFHigh TemperatureModerate (not specified)[2]
Photoredox-Mediated Coupling α,α-Difluoro-β-iodoketones and Silyl Enol Ethersfac-Ir(ppy)₃, Blue LEDsRoom temperature irradiation, then condensation with NH₄OAc at 120°CHigh (up to 90% for derivatives)[2][3][4]
Direct Fluorination of Pyridine N-Oxide 3-Bromopyridine N-OxideTBAF120°C, 30 min>25% conversion[5]

Detailed Experimental Protocols

Balz-Schiemann Reaction from 3-Aminopyridine

This classical method involves the diazotization of 3-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Workflow:

Balz_Schiemann A 3-Aminopyridine B Dissolve in HBF₄ (aq) A->B Step 1 C Cool to 0-5°C B->C Step 2 D Add NaNO₂ (aq) dropwise C->D Step 3 E Formation of 3-Pyridyldiazonium Tetrafluoroborate D->E Step 4 F Isolate Precipitate E->F Step 5 G Thermal Decomposition F->G Step 6 H 3-Fluoropyridine G->H Step 7 Halex_Reaction A 3-Chloropyridine or 3-Bromopyridine B Mix with Fluoride Source (e.g., CsF, KF) A->B Step 1 C Add Solvent (e.g., DMSO, Sulfolane) B->C Step 2 D Heat to High Temperature C->D Step 3 E Halogen Exchange D->E Step 4 F Work-up and Purification E->F Step 5 G 3-Fluoropyridine F->G Step 6 Photoredox_Pathway cluster_photocatalysis Photocatalytic Cycle cluster_substrate Substrate Transformation A Ir(III)* B Ir(III) A->B SET (Reduction) D α,α-Difluoro- β-iodoketone C Ir(IV) C->A SET (Oxidation) G Coupled Intermediate E Radical Intermediate D->E Reduction F Silyl Enol Ether F->G Radical Addition H Cyclization with NH₃ G->H Oxidation & Silyl Deprotection I 3-Fluoropyridine Derivative H->I Condensation Light->B

References

A Comparative Analysis of Palladium Catalysts for the Coupling of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated pyridines is a critical step in the synthesis of novel agrochemicals and pharmaceuticals. The presence of multiple halogen atoms with different reactivities on a pyridine ring, such as in 2,5-Dibromo-3-fluoropyridine, offers a versatile platform for selective chemical modifications. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the associated ligand, is paramount for achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions involving this compound. Due to the limited availability of direct comparative studies on this specific substrate, this analysis draws upon experimental data from structurally similar dihalogenated and fluorinated pyridines and other heterocycles to provide a predictive framework for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Analogous Systems

The following tables summarize the performance of various palladium catalyst systems in coupling reactions of dihalopyridines and other analogous heterocyclic compounds. This data offers valuable insights into potential catalyst choices for the functionalization of this compound. The reactivity of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl, suggesting that initial couplings on this compound would likely occur at the bromine positions.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Dihalo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzothiazole
Pd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF1106785-Bromo-2-chlorobenzothiazole
PdCl₂(dppf)Arylboronic acidCs₂CO₃DMF9012~88-962-Bromo-4-iodopyridine[1]
Pd(OAc)₂ / SPhosArylboronic acidK₂CO₃Toluene/H₂O1008~90-982-Bromo-4-iodopyridine[1]
PdCl₂Arylboronic acidNa₂CO₃Toluene/H₂O100-120-High2,4-Dichloropyridine[2]

Table 2: Performance of Palladium Catalysts in Sonogashira Coupling of Dihalo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(CF₃COO)₂ / PPh₃ / CuITerminal AlkynesEt₃NDMF1003up to 962-Amino-3-bromopyridines
[Pd(cinnamyl)Cl]₂ / DPPFTerminal Alkynes-----(Hetero)aryl Fluorosulfates
PdCl₂(PPh₃)₂ / CuITerminal AlkynesEt₃NTHFRT6954-Iodopyridine[2]

Table 3: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Dihalo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(OAc)₂ / BINAPAromatic AminesK₂CO₃-MW0.5Good2-Fluoro-4-iodopyridine[3]
Pd₂(dba)₃ / BINAPAminesCs₂CO₃Toluene--HighAryl Bromides[3]
Pd(OAc)₂ / XPhos or SPhosAmines----Preferred2,5-Diiodopyrazine[4]

Table 4: Performance of Palladium Catalysts in Heck Coupling of Dihalo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(OAc)₂Ethyl AcrylateEt₃NAcetonitrileReflux--Aryl Halide[5]
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphineStyrene----GoodAryl Bromides
Pd(OAc)₂ / PPh₃3-Fluoro-3-buten-2-oneEt₃NDMF--GoodAryl Iodides[6]

Experimental Protocols

The following are generalized experimental protocols for key palladium-catalyzed coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos, dppf, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and this compound (1.0 equiv.).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or piperidine). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., BINAP, XPhos, 1.2-1.5 equiv. relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: General Procedure for Heck Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand if required.

  • Reagent Addition: Add the alkene (1.1-2.0 equiv.) and a base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux or the desired temperature and monitor by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the mixture and filter through celite to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by column chromatography.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative catalyst study and a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Catalyst Screening Workflow A Define Coupling Reaction (Suzuki, Sonogashira, etc.) B Select Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B C Select Ligand Library (e.g., SPhos, XPhos, dppf) A->C D Select Base and Solvent Combinations A->D E Perform High-Throughput Screening Reactions B->E C->E D->E F Analyze Reaction Outcomes (Yield, Purity by LC-MS, GC) E->F G Identify Lead Catalyst System(s) F->G H Optimize Reaction Conditions (Temp., Time, Concentration) G->H I Validate Optimized Protocol on Larger Scale H->I

Caption: Workflow for comparative catalyst screening.

G cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd(0)L₂->Ar-Pd(II)(X)L₂ Ar-X Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ (Transmetalation) Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Ar'B(OH)₂ Base Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Ar 2,5-Dibromo-3-fluoropyridyl Ar_prime Ar' = Coupling Partner X X = Br L L = Ligand

References

A Comparative Guide to Analytical Method Validation for 2,5-Dibromo-3-fluoropyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring chemical reactions involving 2,5-Dibromo-3-fluoropyridine. The information presented is synthesized from established analytical practices for similar halogenated pyridine and aromatic compounds, offering a foundational framework for laboratory implementation and validation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely accessible and versatile technique for monitoring the progress of organic reactions. It excels at separating the starting material, this compound, from its potential products and byproducts based on their polarity. This method is particularly useful for quantitative analysis, allowing for the precise determination of reactant consumption and product formation over time.

Experimental Protocol: RP-HPLC

A detailed methodology for developing and validating an RP-HPLC method is outlined below. This protocol is a composite based on common practices for the analysis of pyridine derivatives and other small organic molecules.[1][2][3][4][5]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 85% B

    • 12-14 min: 85% B

    • 14.1-17 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (A UV scan of this compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

b. Sample and Standard Preparation:

  • Reaction Quenching: At specified time points, a small aliquot of the reaction mixture is withdrawn and immediately quenched by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction.

  • Dilution: The quenched sample is further diluted with the initial mobile phase composition to a concentration within the linear range of the method.

  • Filtration: The diluted sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From this stock, create a series of calibration standards at different concentrations to establish linearity.

Data Presentation: RP-HPLC Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated RP-HPLC method for this compound, based on typical values for similar small molecules.[2][4][5][6]

Validation ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate (Inter-day)≤ 3.0%
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), or column temperature (±2 °C).

Mandatory Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_System RP-HPLC System (C18 Column) Filter->HPLC_System Standard_Prep Prepare Calibration Standards Standard_Prep->HPLC_System Calibration_Curve Construct Calibration Curve Standard_Prep->Calibration_Curve DAD_Detection DAD/UV Detection (260 nm) HPLC_System->DAD_Detection Chromatogram Generate Chromatogram DAD_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Reactants & Products Integration->Quantification Calibration_Curve->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for RP-HPLC analysis of this compound reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds like halogenated pyridines. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for identifying byproducts and impurities.

Experimental Protocol: GC-MS

This protocol is based on general methods for the analysis of pyridine and other brominated aromatic compounds.[7][8][9][10]

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

b. Sample and Standard Preparation:

  • Reaction Quenching and Extraction: Quench an aliquot of the reaction mixture as described for HPLC. If the reaction solvent is not suitable for GC, perform a liquid-liquid extraction into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Dilution: Dry the organic extract with a drying agent like anhydrous sodium sulfate. Dilute the extract to a suitable concentration for GC-MS analysis.

  • Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for improved quantitative accuracy.[7][8]

  • Standard Solutions: Prepare calibration standards of this compound in the same solvent as the final sample, including the internal standard.

Data Presentation: GC-MS Method Validation Parameters

The table below outlines the expected performance of a validated GC-MS method for this application, based on data for similar compounds.[7][11]

Validation ParameterExpected Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 5.0%
- Intermediate (Inter-day)≤ 10.0%
Robustness Resilient to minor variations in oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).

Mandatory Visualization: GC-MS Workflow

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic & Spectrometric Analysis cluster_data Data Processing & Validation Reaction_Mixture Reaction Mixture Aliquot Quench_Extract Quench & Extract Reaction_Mixture->Quench_Extract Dry_Dilute Dry & Dilute Sample Quench_Extract->Dry_Dilute Add_IS Add Internal Standard Dry_Dilute->Add_IS GC_MS_System GC-MS System (DB-5ms Column) Add_IS->GC_MS_System Standard_Prep Prepare Calibration Standards with IS Standard_Prep->GC_MS_System EI_Scan Electron Ionization (70 eV) Scan m/z 50-400 GC_MS_System->EI_Scan TIC Generate Total Ion Chromatogram (TIC) EI_Scan->TIC Peak_Identification Identify Peaks by Retention Time & Mass Spectra TIC->Peak_Identification Quantification Quantify using Extracted Ion Chromatograms Peak_Identification->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of this compound reaction.

Comparison of Analytical Methods

FeatureRP-HPLC with UV Detection GC-MS
Principle Separation based on polarity.Separation based on volatility and boiling point.
Analyte Suitability Broad applicability, including non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Detection Quantitative (UV absorbance). Limited structural information.Both quantitative and qualitative. Provides mass spectra for identification.
Sensitivity Generally lower sensitivity than GC-MS.High sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Sample Preparation Often simpler; dilution in mobile phase may be sufficient.May require extraction into a volatile solvent and derivatization for some compounds.
Throughput Typically higher throughput due to faster run times for some applications.Can have longer run times due to oven temperature programming.
Cost & Accessibility More common in QC labs, generally lower operational cost.Higher initial and operational costs (e.g., carrier gas).

The choice between RP-HPLC and GC-MS depends on the specific requirements of the reaction monitoring. RP-HPLC is a robust, reliable, and cost-effective choice for routine quantitative analysis where the identities of the reactants and products are known. GC-MS provides superior sensitivity and the significant advantage of structural confirmation, making it ideal for identifying unknown byproducts and impurities, which is crucial during process development and optimization. For comprehensive analysis, employing both techniques can be highly beneficial.

References

A Comparative Guide to Sonogashira Coupling Protocols for Substituted Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules, including substituted pyridines, which are prevalent scaffolds in drug discovery.[2][3] However, the efficiency of the Sonogashira coupling can be highly dependent on the chosen protocol, especially when dealing with the electronically diverse and often challenging substituted halopyridines.

This guide provides a comparative overview of various Sonogashira protocols for the coupling of substituted halopyridines with terminal alkynes. We present a summary of quantitative data from selected studies in structured tables for easy comparison, detail the experimental methodologies, and provide visualizations of the reaction workflow and catalytic cycle to aid in understanding and implementation.

Comparative Performance of Sonogashira Protocols

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and reaction conditions for the Sonogashira coupling of halopyridines. The reactivity of the halopyridine itself is also a critical factor, with the general reactivity trend being I > Br > Cl.[1] Below are tables summarizing the performance of different protocols under various conditions.

Protocol 1: Traditional Palladium/Copper Co-catalyzed System

This is the classic Sonogashira protocol, widely used for its reliability with a broad range of substrates.[1]

EntryHalopyridine SubstrateAlkyne SubstratePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[2][3]
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[2]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)[4]
42-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene1002475[5]
Protocol 2: Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free protocols have been developed.[6][7][8] These systems often require specific ligands to facilitate the catalytic cycle.

EntryHalopyridine SubstrateAlkyne SubstratePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene (model)PhenylacetylenePdCl₂(dipyrimidyl)Dipyrimidyln-ButylamineTHF65-High[1]
2Aryl Iodides/BromidesPhenylacetyleneDipyridylpalladium complexDipyridylPyrrolidineWaterReflux-High[1]
3Aryl HalidesTerminal AlkynesCataCXium A Pd G3CataCXium A-Aqueous (micellar)--High[9]
Protocol 3: Ligand-Free Sonogashira Coupling

In some cases, the Sonogashira reaction can proceed efficiently without the need for phosphine or other specialized ligands, simplifying the reaction setup and purification.[10]

EntryHalopyridine SubstrateAlkyne SubstratePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodoanisole (model)PhenylacetylenePd/C-----38-72[10]

Experimental Protocols

Below are detailed methodologies for representative Sonogashira coupling reactions cited in this guide.

Protocol A: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines[3][4]
  • Reaction Setup : To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Solvent Addition : Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition : Add the 2-amino-3-bromopyridine substrate (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Reaction : Heat the reaction mixture at 100°C for 3 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-amino-3-alkynylpyridine.

Protocol B: Copper-Free Sonogashira Coupling in Water[2]
  • Catalyst Preparation : Prepare the dipyridylpalladium complex catalyst.

  • Reaction Setup : In a reaction vessel, combine the aryl iodide or bromide, the terminal alkyne, the dipyridylpalladium complex, and pyrrolidine as the base.

  • Solvent : Use water as the solvent.

  • Reaction Conditions : Reflux the reaction mixture in the presence of air.

  • Work-up and Purification : Upon completion, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by standard chromatographic methods.

Visualizing the Sonogashira Reaction

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycles of the Sonogashira reaction.

G reagents Halopyridine, Alkyne, Base setup Combine Reagents & Catalysts in Solvent under Inert Atmosphere reagents->setup catalysts Pd Catalyst, Cu Catalyst (optional) catalysts->setup solvent Anhydrous Solvent solvent->setup reaction Stir at RT or Heat (e.g., 50-100 °C) setup->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor workup Aqueous Work-up (e.g., wash with NH4Cl, brine) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

G Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdi R-Pd(II)-X(L2) pd0->pdi Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L2) pdi->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 product R-C≡C-R' pd_alkyne->product Reductive Elimination cu_x CuX cu_alkyne Cu-C≡CR' cu_alkyne->pdi alkyne H-C≡CR' alkyne->cu_alkyne Base base Base

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Conclusion

The Sonogashira coupling is a versatile and powerful tool for the synthesis of substituted alkynylpyridines. The choice of the optimal protocol depends on the specific substrates, desired reaction conditions, and tolerance for potential side products. For many brominated and iodinated pyridines, the traditional palladium/copper co-catalyzed system provides excellent yields under relatively mild conditions. However, for substrates prone to homocoupling or when copper contamination is a concern, copper-free methods present a valuable alternative. The development of ligand-free and aqueous protocols further enhances the greenness and cost-effectiveness of this important transformation. Researchers should consider the comparative data presented herein as a starting point for the optimization of their specific Sonogashira coupling reactions.

References

A Comparative Guide to Suzuki Cross-Coupling Reactions of Fluorinated Pyridines for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine scaffolds is a well-established strategy in medicinal chemistry for modulating the physicochemical and biological properties of molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, providing a versatile tool for the synthesis of complex biaryl and heteroaryl structures. This guide offers a comparative analysis of the Suzuki reaction yields with different fluorinated pyridines, supported by experimental data, to aid researchers in selecting optimal substrates and conditions for their synthetic endeavors.

The Influence of Fluorine Substitution on Suzuki Coupling Yields

Generally, the electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, which may affect the rate of oxidative addition to the palladium catalyst. However, the position of the fluorine atom relative to the coupling site and the nitrogen atom introduces complex electronic and steric effects that can lead to varied reactivity among isomers.

Comparative Yield Analysis

To illustrate the impact of the electronic nature of the coupling partners on the reaction outcome, the following table summarizes the yields of the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters. While this comparison focuses on the boronic acid component, it provides valuable insights into how electronic effects can influence the efficiency of the Suzuki reaction in the context of a fluorinated pyridine derivative.

Boronic Acid/EsterCoupling PartnerProductYield (%)[1][2][3][4][5]
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest
4-Cyanophenyl boronic acidPyFluor2-(4-Cyanophenyl)pyridine10
4-Methoxyphenyl boronic acidPyFluor2-(4-Methoxyphenyl)pyridine48

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1][2][3][4][5]

The lower yield observed for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the general principle that electron-withdrawing groups on the boronic acid can decrease the efficiency of the Suzuki-Miyaura coupling.[6] It is anticipated that a similar trend would be observed when varying the electronic properties of the fluorinated pyridine coupling partner.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction of a fluorinated pyridine with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Fluorinated pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a ligand like SPhos or XPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the fluorinated pyridine, arylboronic acid, and base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The degassed solvent is added via syringe, followed by the palladium catalyst (and ligand if not using a pre-catalyst).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Reaction

To further understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)Ln-R2 transmetalation->pd2_intermediate r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Combine Reactants (Fluorinated Pyridine, Boronic Acid, Base) inert Establish Inert Atmosphere reagents->inert catalyst Add Solvent and Catalyst inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool and Quench monitor->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the precise identification of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, known as isomerism, can dramatically alter its chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2,5-Dibromo-3-fluoropyridine and two of its isomers, 3,5-Dibromo-2-fluoropyridine and 2,3-Dibromo-5-fluoropyridine. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can delineate the unique spectral fingerprints of these closely related compounds.

The positional differences of the bromine and fluorine substituents on the pyridine ring give rise to distinct electronic environments for the remaining protons and carbon atoms. These differences are manifested as unique chemical shifts, coupling constants, and fragmentation patterns in their respective spectra, allowing for unambiguous identification.

Spectroscopic Data at a Glance

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. It is important to note that while some of this data is based on experimental findings, other values are predicted based on established spectroscopic principles and data from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted and/or Representative, 400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ~8.15dJ(H,F) ≈ 7.0H-6
~7.60ddJ(H,F) ≈ 4.5, J(H,H) ≈ 2.0H-4
3,5-Dibromo-2-fluoropyridine ~8.20dJ(H,H) ≈ 2.0H-6
~7.95dJ(H,H) ≈ 2.0H-4
2,3-Dibromo-5-fluoropyridine ~8.30dJ(H,F) ≈ 3.0H-6
~7.80dJ(H,F) ≈ 8.0H-4

Table 2: ¹³C NMR Spectroscopic Data (Predicted and/or Representative, 100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
This compound ~158 (d)¹J(C,F) ≈ 240C-3
~145 (d)²J(C,F) ≈ 20C-2
~142 (d)⁴J(C,F) ≈ 3C-6
~125 (d)²J(C,F) ≈ 25C-4
~110 (s)-C-5
3,5-Dibromo-2-fluoropyridine ~160 (d)¹J(C,F) ≈ 250C-2
~148 (d)⁴J(C,F) ≈ 4C-6
~130 (d)²J(C,F) ≈ 20C-3
~128 (d)²J(C,F) ≈ 30C-4
~115 (s)-C-5
2,3-Dibromo-5-fluoropyridine ~155 (d)¹J(C,F) ≈ 235C-5
~150 (d)³J(C,F) ≈ 10C-2
~140 (d)³J(C,F) ≈ 12C-6
~120 (d)²J(C,F) ≈ 25C-4
~118 (s)-C-3

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted and/or Representative, 376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~ -120 to -130
3,5-Dibromo-2-fluoropyridine ~ -90 to -100
2,3-Dibromo-5-fluoropyridine ~ -110 to -120

Table 4: Infrared (IR) Spectroscopy Data (Predicted and/or Representative, KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~1580, 1450, 1400C=C and C=N stretching (aromatic ring)
~1250C-F stretching
~850, 750C-H out-of-plane bending
Below 700C-Br stretching
3,5-Dibromo-2-fluoropyridine ~1570, 1460, 1390C=C and C=N stretching (aromatic ring)
~1280C-F stretching
~880, 800C-H out-of-plane bending
Below 700C-Br stretching
2,3-Dibromo-5-fluoropyridine ~1560, 1440, 1410C=C and C=N stretching (aromatic ring)
~1260C-F stretching
~900, 820C-H out-of-plane bending
Below 700C-Br stretching

Table 5: Mass Spectrometry (MS) Data (Predicted and/or Representative, EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 253, 255, 257 (approx. 1:2:1 ratio)[M-Br]⁺, [M-HBr]⁺, [C₅H₂FN]⁺
3,5-Dibromo-2-fluoropyridine 253, 255, 257 (approx. 1:2:1 ratio)[M-Br]⁺, [M-HBr]⁺, [C₅H₂FN]⁺
2,3-Dibromo-5-fluoropyridine 253, 255, 257 (approx. 1:2:1 ratio)[M-Br]⁺, [M-HBr]⁺, [C₅H₂FN]⁺

Visualizing the Isomeric Differences

The structural arrangements of the isomers directly influence their spectroscopic properties. The following diagrams illustrate the structures of the three compared isomers and a logical workflow for their spectroscopic differentiation.

G Structural Isomers of Dibromofluoropyridine cluster_0 This compound cluster_1 3,5-Dibromo-2-fluoropyridine cluster_2 2,3-Dibromo-5-fluoropyridine This compound 3,5-Dibromo-2-fluoropyridine 2,3-Dibromo-5-fluoropyridine

Caption: Chemical structures of the compared isomers.

G Spectroscopic Analysis Workflow Sample Unknown Dibromofluoropyridine Isomer MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MolecularFormula Confirm Molecular Formula (C₅H₂Br₂FN) MS->MolecularFormula ProtonEnvironment Analyze Proton Environment (Chemical Shifts, Couplings) NMR->ProtonEnvironment CarbonSkeleton Determine Carbon Skeleton (Chemical Shifts, C-F Couplings) NMR->CarbonSkeleton FluorinePosition Identify Fluorine Position (Chemical Shift) NMR->FluorinePosition FunctionalGroups Identify Functional Groups (Vibrational Modes) IR->FunctionalGroups StructureElucidation Elucidate Isomeric Structure MolecularFormula->StructureElucidation ProtonEnvironment->StructureElucidation CarbonSkeleton->StructureElucidation FluorinePosition->StructureElucidation FunctionalGroups->StructureElucidation

Caption: Logical workflow for isomeric differentiation.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are detailed protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the pyridine derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: -2 to 10 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 180 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Spectroscopy:

  • Instrument: A NMR spectrometer with a fluorine probe (e.g., 376 MHz).

  • Parameters:

    • Number of scans: 64-128

    • Relaxation delay: 1-2 seconds

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: A range appropriate for fluorinated aromatic compounds (e.g., -80 to -150 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. An external reference standard (e.g., CFCl₃ at 0 ppm) is typically used.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

1. Sample Preparation:

  • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.

  • Gently mix the sample and KBr, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry.

1. Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

3. Data Interpretation:

  • Identify the molecular ion peak (M⁺). The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion cluster (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

By applying these spectroscopic techniques and protocols, researchers can confidently distinguish between this compound and its isomers, ensuring the correct compound is utilized in their critical research and development endeavors.

A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. However, the selective amination of dihalopyridines, particularly dibromopyridines, presents a significant challenge due to the potential for double substitution and catalyst inhibition by the pyridine nitrogen. The choice of ligand is paramount in navigating these challenges to achieve high yields and selectivity for either mono- or di-aminated products. This guide provides an objective comparison of various ligands and catalyst systems for the Buchwald-Hartwig amination of dibromopyridines, supported by experimental data.

Performance Comparison of Ligand Systems

The following table summarizes the performance of different ligand and catalyst systems in the amination of dibromopyridines. The data highlights the effectiveness of both palladium and copper-based systems, with the ligand choice being a critical determinant of the reaction's success and selectivity.

Dibromopyridine SubstrateAmineCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DibromopyridineEthylamine (70% in H₂O)NoneNoneNoneWater150-2052.5High Selectivity (Mono)[1][2]
2,6-DibromopyridineIsopropylamineNoneNoneNoneWater150-2052.5High Selectivity (Mono)[1][2]
2,6-DibromopyridineVarious AminesCuIDMPAOK₂CO₃Water118-200~2.5Good (Di-amination)[1][3]
2,6-DibromopyridineVarious AminesCuI1,2-Ethanediamine derivativesK₂CO₃DMSO9012-24High Selectivity (Mono)
2,5-DibromopyridineAnilinePd₂(dba)₃XantphosNaOtBuToluene801896 (Mono)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃(±)-BINAPNaOtBuToluene80460 (Di-amination)[4]

Experimental Workflows and Logical Relationships

The general workflow for a Buchwald-Hartwig amination of dibromopyridines involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation. The choice between a palladium- or copper-catalyzed system, as well as the specific ligand, will dictate the reaction conditions and ultimately the product selectivity.

General Experimental Workflow for Buchwald-Hartwig Amination of Dibromopyridines cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Monitoring and Workup reagents Combine Dibromopyridine, Catalyst Precursor, Ligand, and Base add_solvent Add Anhydrous, Degassed Solvent reagents->add_solvent add_amine Add Amine add_solvent->add_amine heat_stir Heat and Stir Reaction Mixture add_amine->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: A generalized workflow for the Buchwald-Hartwig amination of dibromopyridines.

The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination to regenerate the active catalyst.

Catalytic Cycle of Palladium-Catalyzed Buchwald-Hartwig Amination pd0 Pd(0)L (Active Catalyst) pd_complex Ar-Pd(II)(Br)L pd0->pd_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(NHR'R'')L]Br pd_complex->amine_coord + HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L amine_coord->amido_complex - HBr (+ Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocols

1. Selective Mono-amination of 2,5-Dibromopyridine using a Palladium/Xantphos Catalyst

This protocol is adapted from literature demonstrating high selectivity for mono-amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask, followed by the aniline (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-amino-5-bromopyridine.

2. Selective Mono-amination of 2,6-Dibromopyridine via Microwave-Assisted Synthesis in Water [1][2]

This protocol offers a more environmentally friendly approach to selective mono-amination.

  • Reaction Setup: In a microwave reaction vessel, combine 2,6-dibromopyridine (1.0 mmol) and the desired amine (e.g., 70% ethylamine in water or isopropylamine, 6.0 mmol). Add deionized water as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150-205 °C for 2.5 hours.

  • Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as extraction with an organic solvent and subsequent column chromatography.

3. Di-amination of 2,6-Dibromopyridine using a Copper/DMPAO Catalyst [1][3]

This method is effective for the synthesis of 2,6-diaminopyridines.

  • Reaction Setup: In a microwave reaction vessel, combine 2,6-dibromopyridine (1.0 mmol), the amine (excess, e.g., 6 equivalents), CuI (catalyst), DMPAO (1,2-diamino-2-methylpropane) (ligand), and K₂CO₃ (base).

  • Solvent Addition: Add deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 118-200 °C for approximately 2.5 hours.

  • Work-up and Purification: After cooling, the product is isolated and purified using standard extraction and chromatography techniques.

References

A Comparative Guide to the Cross-Reactivity of 2,5-Dibromo-3-fluoropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecular entities. Among these, fluorinated pyridines are of particular interest due to the unique physicochemical properties imparted by the fluorine atom, such as altered basicity, metabolic stability, and lipophilicity. This guide provides a comparative analysis of the cross-reactivity of 2,5-Dibromo-3-fluoropyridine in key multi-step synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining its performance against analogous dihalopyridines, this document aims to equip researchers with the insights needed for informed substrate selection and reaction optimization.

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors. The general order of reactivity for halogens is I > Br > Cl. For isomeric dihalopyridines, the position of the halogens relative to the nitrogen atom and other substituents creates a nuanced reactivity profile, allowing for regioselective functionalization. In the case of 2,5-dibromopyridine, the C-2 position is generally more susceptible to oxidative addition than the C-5 position. The introduction of an electron-withdrawing fluorine atom at the 3-position in this compound is expected to further influence the electron density at the adjacent C-2 and the more distant C-5 positions, thereby modulating their relative reactivity.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The regioselectivity of this reaction with dihalopyridines is crucial for the stepwise introduction of different aryl or vinyl groups. Below is a comparative summary of the performance of this compound and its non-fluorinated counterpart, 2,5-dibromopyridine, in a regioselective Suzuki-Miyaura coupling.

Table 1: Comparison of Regioselective Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)C2:C5 Selectivity
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100122-Phenyl-5-bromo-3-fluoropyridineData not availablePredicted C2 selective
22,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90122-Phenyl-5-bromopyridine75>95:5
32,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100182-Phenyl-5-chloropyridine~90>99:1[1]

The electron-withdrawing nature of the fluorine atom in this compound is anticipated to enhance the electrophilicity of the C-2 position, potentially leading to a faster reaction rate for the initial coupling compared to 2,5-dibromopyridine under identical conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the regioselective mono-arylation of a dihalopyridine.

Materials:

  • Dihalopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add the dihalopyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Dihalopyridine, Boronic Acid, Base setup Inert Atmosphere (Ar/N2) reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Pd Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, achieving regioselectivity with dihalo-substrates is key for multi-step synthesis.

Table 2: Comparison of Regioselective Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)C2:C5 Selectivity
1This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100124-(5-Bromo-3-fluoropyridin-2-yl)morpholineData not availablePredicted C2 selective
22,5-DibromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100245-Bromo-N-phenylpyridin-2-amine85>95:5
32,5-DichloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene110125-Chloro-N-phenylpyridin-2-amine92>98:2

The fluorine substituent at the 3-position is expected to increase the reactivity of the C-2 position towards oxidative addition in the Buchwald-Hartwig catalytic cycle, favoring mono-amination at this site.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol provides a general procedure for the regioselective mono-amination of a dihalopyridine.

Materials:

  • Dihalopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., Xantphos) (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the dihalopyridine and the amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Pd(II)-Amine\nComplex Pd(II)-Amine Complex Amine\nCoordination->Pd(II)-Amine\nComplex Deprotonation\n(Base) Deprotonation (Base) Pd(II)-Amine\nComplex->Deprotonation\n(Base) Pd(II)-Amido\nComplex Pd(II)-Amido Complex Deprotonation\n(Base)->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable building block for the synthesis of complex, fluorinated pyridine derivatives. Based on established principles of chemical reactivity, it is predicted to undergo regioselective mono-functionalization at the C-2 position in both Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The electron-withdrawing fluorine at the 3-position is expected to enhance the reactivity of the C-2 position compared to non-fluorinated analogues. While specific quantitative data for this compound is sparse in the current literature, the provided protocols for related compounds offer a solid starting point for experimental design. Further studies are warranted to fully elucidate and quantify the cross-reactivity of this versatile reagent, which will undoubtedly aid in the rational design of synthetic routes towards novel pharmaceuticals and functional materials.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 2,5-Dibromo-3-fluoropyridine are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory operations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification and Personal Protective Equipment

Proper handling of this compound is critical to minimize exposure risks. The following table summarizes its hazard classifications and the necessary personal protective equipment.

Hazard ClassificationGHS Hazard StatementPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a laboratory coat are required.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Ensure eyewash stations and safety showers are readily accessible.[1][4]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process designed to prevent environmental contamination and ensure personnel safety. As a halogenated organic compound, it must be treated as hazardous waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Experimental Protocol for Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or spill pillows)[9][10]

  • Sealable, labeled hazardous waste container

  • Appropriate PPE (as listed in the table above)

  • Plastic scoop or tongs[11]

  • Polyethylene bags[11]

Procedure:

  • Evacuate and Ventilate: Immediately alert personnel in the area and, if safe to do so, ensure the area is well-ventilated, preferably by using a chemical fume hood.[4][10]

  • Contain the Spill: Wearing the appropriate PPE, contain the spill by creating a dike around the edges with an inert absorbent material.[10][12]

  • Absorb the Material: Cover the spill with the absorbent material, working from the outside in.[9][10]

  • Collect Waste: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[1][11]

  • Decontaminate: Clean the spill area with an appropriate solvent or a soap and water solution, and dispose of all cleaning materials as hazardous waste.[12]

  • Label and Store: Securely seal the waste container and affix a "Hazardous Waste" label that includes the full chemical name ("this compound") and a description of the contents.[5][7][13] Store the container in a designated satellite accumulation area until it can be collected by a licensed hazardous waste disposal company.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste container properly labeled as 'Hazardous Waste'? A->B C Affix a 'Hazardous Waste' label with the full chemical name and hazards. B->C No D Segregate as 'Halogenated Organic Waste'. Do not mix with other waste streams. B->D Yes C->D E Store in a chemically compatible, leak-proof, and sealed container. D->E F Store the container in a designated and secure Satellite Accumulation Area (SAA). E->F G Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company. F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

Incompatible Materials

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents[14]

  • Strong acids[14]

  • Acid anhydrides and acid chlorides[14]

  • Bases[8]

By adhering to these procedures, you contribute to a safer research environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2,5-Dibromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2,5-Dibromo-3-fluoropyridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for providing short-term protection against a broad range of chemicals.[5][7][8] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[9] For tasks with a higher risk of exposure, double gloving is recommended.[9]
Body Protection Laboratory CoatA flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[5][9] Clothing worn underneath should be made of natural fibers like cotton.[5]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[5][9] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[9]
Respiratory Protection RespiratorUse of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][7] If engineering controls are not sufficient to control exposure, a respirator may be required.[5]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.

  • Handling: Carry out all procedures involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4] Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9][10] Decontaminate the work surface and any equipment used. Contaminated clothing should be removed and washed before reuse.[3][4]

Disposal Plan:

  • Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[4][10]

  • Containerization: Store waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[3][4][10] Do not dispose of it down the drain or in regular trash.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Clean Work Area prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Thoroughly Wash Hands handle3->post1 post2 Decontaminate Surfaces & Equipment post1->post2 post3 Remove & Wash Contaminated Clothing post2->post3 disp1 Treat as Hazardous Waste post3->disp1 disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Approved Disposal disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.